5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-7-9-1-2-10(14-9)11-5-3-8(13)4-6-11/h1-2,7-8,13H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNLQHONMNFZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377004 | |
| Record name | 5-(4-hydroxypiperidino)-2-thiophenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207290-72-0 | |
| Record name | 5-(4-hydroxypiperidino)-2-thiophenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Hydroxypiperidin-1-yl)thiophene-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde (CAS 207290-72-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with a 4-hydroxypiperidine moiety and a formyl group. While detailed experimental and biological data in the public domain are scarce, its structural motifs suggest its potential as a versatile building block in medicinal chemistry and materials science. The thiophene core is a well-established pharmacophore in drugs targeting the central nervous system, and the 4-hydroxypiperidine group can enhance solubility and provide a key interaction point for biological targets. This document summarizes the available physicochemical properties of this compound and explores its potential applications based on the known reactivity of its constituent functional groups.
Chemical and Physical Properties
A comprehensive summary of the known quantitative data for this compound is presented in the table below. This information has been aggregated from various chemical suppliers.
| Property | Value |
| CAS Number | 207290-72-0 |
| Molecular Formula | C₁₀H₁₃NO₂S |
| Molecular Weight | 211.28 g/mol |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 143 - 147 °C |
| Purity | ≥97% to ≥98% (typically by GC) |
| SMILES | O=Cc1ccc(s1)N2CCC(O)CC2 |
| InChI Key | Not readily available in searched literature. |
Potential Applications in Research and Development
While specific experimental applications of this compound are not detailed in publicly available literature, its structure suggests several potential uses in drug discovery and organic synthesis.
-
Medicinal Chemistry: The thiophene nucleus is a privileged scaffold found in numerous FDA-approved drugs, including those for neurological disorders.[1] The lipophilicity of the thiophene ring can aid in crossing the blood-brain barrier.[1] The 4-hydroxypiperidine moiety can improve aqueous solubility and provides a hydrogen bond donor and acceptor, which can be crucial for target binding. This compound serves as a potential starting material for the synthesis of novel inhibitors or modulators for various biological targets. Thiophene-based compounds have shown activity as inhibitors of enzymes such as c-Jun N-terminal kinase 3 (JNK3), which are implicated in neurodegenerative diseases.[2]
-
Organic Synthesis: The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations, including but not limited to:
-
Reductive amination to form secondary and tertiary amines.
-
Wittig reactions to form alkenes.
-
Aldol condensations to form α,β-unsaturated ketones.
-
Oxidation to a carboxylic acid.
-
Reduction to an alcohol.
-
This reactivity makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.
Hypothetical Synthesis Workflow
Detailed experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles. A likely method would involve a nucleophilic aromatic substitution reaction between 5-bromo-2-thiophenecarbaldehyde and 4-hydroxypiperidine.
Below is a conceptual workflow for this proposed synthesis.
Caption: Hypothetical synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available data on the specific biological activity of this compound. No studies have been found that detail its screening against biological targets, its mechanism of action, or its involvement in any signaling pathways. While thiophene derivatives are known to be involved in various therapeutic areas, including neurodegenerative disorders, specific data for this compound is lacking.[3][4] The general potential of thiophene-based compounds in this area is illustrated in the conceptual diagram below.
Caption: General therapeutic potential of thiophene derivatives in neurological disorders.
Conclusion and Future Directions
This compound is a commercially available compound with physicochemical properties that make it an attractive starting point for chemical synthesis and drug discovery endeavors. However, the lack of published research on this specific molecule means that its true potential remains to be explored. Future work should focus on:
-
Synthesis and Characterization: Detailed reporting of synthetic protocols and full characterization of the compound and its derivatives.
-
Biological Screening: Evaluation of the compound in a variety of biological assays, particularly those relevant to neurological disorders, to identify potential therapeutic activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to understand the contribution of the different structural components to any observed biological activity.
The information presented in this guide is intended to provide a foundation for researchers interested in exploring the potential of this compound. It is clear that significant experimental work is required to fully elucidate the chemical and biological properties of this compound.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Spectroscopic Landscape of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde. In the absence of published experimental spectra for this specific molecule, this document offers predicted spectral data based on the analysis of its constituent chemical moieties: a 2-thiophenecarbaldehyde core and a 4-hydroxypiperidine substituent. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, offering insights into the structural characterization of this and similar heterocyclic compounds. Included are generalized experimental protocols for acquiring high-quality NMR spectra and logical workflow diagrams relevant to the characterization and development of novel chemical entities.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical structure of this compound suggests a complex and informative NMR spectrum. The predicted chemical shifts are based on established values for 2-formylthiophene and 4-hydroxypiperidine, with adjustments for the electronic effects of the substituents. The tables below summarize the expected quantitative data.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Aldehyde-H | 9.7 - 9.9 | s | - |
| Thiophene-H3 | 6.9 - 7.1 | d | 4.0 - 5.0 |
| Thiophene-H4 | 6.1 - 6.3 | d | 4.0 - 5.0 |
| Piperidine-H2ax, H6ax | 3.4 - 3.6 | m | - |
| Piperidine-H2eq, H6eq | 3.0 - 3.2 | m | - |
| Piperidine-H4 | 3.8 - 4.0 | m | - |
| Piperidine-H3ax, H5ax | 1.9 - 2.1 | m | - |
| Piperidine-H3eq, H5eq | 1.6 - 1.8 | m | - |
| Hydroxyl-H | Variable (solvent dependent) | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Aldehyde-C | 182 - 185 |
| Thiophene-C2 | 145 - 148 |
| Thiophene-C5 | 160 - 165 |
| Thiophene-C3 | 125 - 128 |
| Thiophene-C4 | 110 - 115 |
| Piperidine-C2, C6 | 50 - 55 |
| Piperidine-C4 | 65 - 70 |
| Piperidine-C3, C5 | 30 - 35 |
Experimental Protocols for NMR Spectroscopy
The following provides a general methodology for obtaining high-resolution ¹H and ¹³C NMR spectra of compounds such as this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the hydroxyl group.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).
¹H NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum using the TMS signal.
¹³C NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
-
Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum using the solvent signal or TMS.
Visualization of Workflows and Logical Relationships
In the context of drug discovery and development, the characterization of a novel compound is a critical step. The following diagrams illustrate the logical workflow for compound characterization and the process of NMR spectral interpretation.
Caption: Workflow for the synthesis, characterization, and evaluation of a novel chemical entity.
Caption: Logical relationships in the interpretation of ¹H NMR spectral data for structure elucidation.
Mass Spectrometry Analysis of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the mass spectrometry analysis of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde, a compound of interest for researchers, scientists, and drug development professionals. Due to the absence of published experimental mass spectra for this specific molecule, this document presents a theoretical fragmentation pattern based on established principles of mass spectrometry and the known behavior of its constituent chemical moieties.
Compound Overview
This compound possesses a molecular formula of C₁₀H₁₃NO₂S and a molecular weight of approximately 211.28 g/mol .[1][2][3][4] Its structure, featuring a thiophenecarbaldehyde core linked to a 4-hydroxypiperidine group, suggests a rich fragmentation pattern under mass spectrometric analysis. The exact mass of the molecule is 211.0670 g/mol .[4]
Proposed Fragmentation Pathway
The proposed fragmentation pathway for this compound under electron ionization (EI) is initiated by the formation of the molecular ion [M]⁺• at m/z 211. Subsequent fragmentation is likely to proceed through several key pathways, primarily involving the piperidine ring and the bond connecting it to the thiophene ring.
A primary fragmentation event is anticipated to be the alpha-cleavage adjacent to the nitrogen atom of the piperidine ring, leading to the loss of a C₄H₈NO• radical and formation of a stable cation. Another significant fragmentation pathway likely involves the cleavage of the C-N bond between the thiophene and piperidine rings. Further fragmentation of the resulting ions can also be expected.
Quantitative Data Summary
The following table summarizes the proposed major ions and their corresponding mass-to-charge ratios (m/z) for the mass spectrometry analysis of this compound. The relative abundance is a theoretical estimation.
| Ion | Proposed Structure | m/z (Theoretical) | Relative Abundance (Estimated) |
| [M]⁺• | Molecular Ion | 211 | Moderate |
| [M-H]⁺ | 210 | Low | |
| [M-CHO]⁺ | 182 | Low | |
| [M-C₄H₈NO]⁺ | 126 | High | |
| [C₅H₂OS-CHO]⁺ | 111 | Moderate | |
| [C₅H₁₀NO]⁺ | 100 | High | |
| [C₅H₈N]⁺ | 82 | Moderate |
Visualization of Proposed Fragmentation Pathway
The logical relationship of the proposed fragmentation pathway is depicted in the following diagram:
Caption: Proposed mass spectrometry fragmentation pathway.
Experimental Protocols
The following is a general experimental protocol for the mass spectrometry analysis of this compound.
5.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the same solvent to a final concentration of 10 µg/mL for direct infusion analysis or 1 µg/mL for LC-MS analysis.
5.2. Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is generally preferred for its soft ionization, which helps in preserving the molecular ion.
-
ESI Positive Mode Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
-
-
Mass Analyzer:
-
Scan Range: m/z 50-500
-
Acquisition Mode: Full scan and product ion scan (MS/MS) modes.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and observe a range of fragment ions.
-
5.3. Data Acquisition and Analysis
-
Direct Infusion: Introduce the working solution directly into the ion source at a flow rate of 5-10 µL/min.
-
LC-MS Analysis (Optional): For analysis of complex mixtures, an upstream liquid chromatography separation can be employed.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Data Processing: Process the acquired data using the instrument's software to identify the molecular ion and major fragment ions. Compare the experimental m/z values with the theoretical values to confirm the proposed fragmentation pathway.
Workflow Diagram
The following diagram illustrates the general workflow for the mass spectrometry analysis of the target compound.
References
A Technical Guide to the Purity and Stability of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and stability of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde (CAS No: 207290-72-0), a key intermediate in organic synthesis and pharmaceutical development.[1] Given its role in the synthesis of complex molecules and potential therapeutic agents, particularly those targeting neurological disorders, ensuring its purity and understanding its stability profile is of paramount importance for reproducible research and the development of safe and effective pharmaceuticals.[1]
Compound Profile
This compound is a versatile compound featuring a thiophene ring, which enhances its reactivity, and a hydroxypiperidine moiety that contributes to its solubility and biological activity.[1]
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 5-(4-Hydroxypiperidin-1-yl)thiophene-2-carboxaldehyde, 2-Thiophenecarboxaldehyde, 5-(4-hydroxy-1-piperidinyl)- |
| CAS Number | 207290-72-0[1][2][3] |
| Molecular Formula | C₁₀H₁₃NO₂S[2][3] |
| Molecular Weight | 211.28 g/mol [2][3] |
| Appearance | Light yellow to brown crystalline powder[1] |
| Melting Point | 143 - 147 °C[1] |
| SMILES | O=CC1=CC=C(N2CCC(O)CC2)S1[3] |
Purity Assessment
The purity of an active pharmaceutical ingredient (API) or intermediate is critical as impurities can affect the efficacy, safety, and stability of the final drug product. Commercial suppliers of this compound typically state a purity level determined by analytical techniques.
| Supplier Type | Reported Purity Level | Method |
| Research Grade Supplier A | ≥ 98% | Gas Chromatography (GC)[1] |
| Research Grade Supplier B | ≥ 97% | Not Specified[3] |
| Research Grade Supplier C | 97% | Not Specified[2] |
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the purity of this compound and quantifying its impurities. This method should be validated for specificity, linearity, accuracy, precision, and robustness before implementation.
Objective: To develop a stability-indicating HPLC method to separate the main compound from potential process-related impurities and degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Formic Acid or Trifluoroacetic Acid (for pH adjustment)
-
This compound reference standard and sample.
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or determined by UV scan of the main peak)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of the reference standard and dissolve in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prepare a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Purity Analysis Workflow
The following diagram illustrates a typical workflow for the development and validation of an analytical method for purity assessment.
Caption: Workflow for Purity Method Development and Validation.
Stability Assessment and Forced Degradation
Stability testing is crucial for determining the shelf-life and storage conditions of a drug substance. Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish the intrinsic stability of a molecule.[4][5] These studies are essential for developing stability-indicating analytical methods.[4][6] The industry-accepted target for degradation is typically between 5-20%.[4][6]
While specific stability data for this compound is not publicly available, a forced degradation study can be designed based on its chemical structure and general regulatory guidelines.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Procedure:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Expose aliquots of the solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C for several hours.
-
Oxidative Degradation: Add 3-6% H₂O₂ and keep at room temperature for several hours.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100 °C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
At specified time points, withdraw samples, neutralize if necessary (for acid/base hydrolysis), and dilute to a suitable concentration.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (such as the one described in Section 2.1).
-
Use a PDA detector to check for peak purity and identify the formation of new peaks (degradants).
-
If significant degradation is observed, further analysis using LC-MS can be employed to identify the structure of the degradation products.[7]
Potential Degradation Pathways
The structure of this compound contains several functional groups susceptible to degradation. The aldehyde group is prone to oxidation, the thiophene ring's sulfur atom can be oxidized, and the molecule could undergo other hydrolytic or photolytic reactions.
Caption: Potential Degradation Pathways for the Compound.
Conclusion
This compound is a valuable chemical intermediate with commercially available grades of high purity. For its application in drug development, a rigorous assessment of purity and stability is essential. This guide outlines standard methodologies for these assessments, including a robust HPLC protocol for purity determination and a comprehensive forced degradation study design. While the compound is expected to be most susceptible to oxidative degradation, a full stability study is required to establish its degradation profile, which is critical for ensuring the quality, safety, and efficacy of any resulting pharmaceutical products.
References
In-depth Technical Guide: 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde, a key intermediate in pharmaceutical research and development. This document consolidates available data on its chemical properties, synthesis, and its role as a building block for therapeutic agents, particularly in the fields of neurodegenerative diseases and oncology.
Chemical Identity and Synonyms
This compound is a substituted thiophene derivative. For clarity and comprehensive literature searching, a list of its synonyms and key identifiers is provided below.
| Identifier Type | Value |
| Primary Name | This compound |
| CAS Number | 207290-72-0 |
| Molecular Formula | C₁₀H₁₃NO₂S |
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | 5-(4-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde |
| Other Synonyms | 5-(4-Hydroxypiperidin-1-yl)thiophene-2-carboxaldehyde, 5-(4-hydroxypiperidino)thiophene-2-carboxaldehyde |
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound, compiled from various chemical supplier databases.
| Property | Value | Source |
| Appearance | Light yellow to brown crystalline powder | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 137-139 °C or 143-147 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 417.8 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.321 g/cm³ | --INVALID-LINK-- |
| Flash Point | 206.5 °C | --INVALID-LINK-- |
| Refractive Index | 1.642 | --INVALID-LINK-- |
| Vapor Pressure | 9.97E-08 mmHg at 25°C | --INVALID-LINK-- |
Role in Pharmaceutical Synthesis
This compound is a versatile intermediate primarily utilized in the synthesis of complex heterocyclic molecules for drug discovery.[1][2][3] Its chemical structure, featuring a reactive aldehyde group and a hydroxypiperidine moiety on a thiophene scaffold, makes it a valuable starting material for creating a diverse range of derivatives.[1][2][3]
The thiophene ring is a common pharmacophore in many approved drugs, and its lipophilicity can contribute to blood-brain barrier penetration, which is crucial for drugs targeting the central nervous system. The hydroxypiperidine group can influence solubility and provide a site for further chemical modification.
Application in Neurodegenerative Disease Research
This compound is frequently cited as a key intermediate in the development of therapeutic agents for neurological disorders.[1][2] Thiophene derivatives are being explored for their potential to modulate biological targets relevant to neurodegenerative diseases, such as inhibiting acetylcholinesterase or modulating the aggregation of amyloid-β. Research in this area is ongoing to identify novel treatments for conditions like Alzheimer's and Parkinson's disease.
Intermediate for PARP Inhibitors
The scaffold of this compound is relevant to the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies, and the development of new and more selective inhibitors is an active area of research. Thienopyridinones and thienopyrimidinones, which can be synthesized from thiophene precursors, have shown potent inhibitory activity against PARP.
Experimental Protocols
A general procedure for the synthesis of related thiophenecarboxamides involves the cyclization of precursor molecules in the presence of a base. For example, the synthesis of certain thiophene-2-carboxamide derivatives has been achieved through the condensation of N-(4-acetylphenyl)-2-chloroacetamide with functionalized thiocarbamoyl compounds in the presence of sodium methoxide in boiling dioxane.
Signaling Pathways and Biological Activity
Currently, there is no publicly available quantitative biological data (e.g., IC₅₀, Kᵢ values) specifically for this compound. Its primary role described in the literature is that of a synthetic intermediate. The biological activity of the final compounds derived from this intermediate will depend on the subsequent modifications and the target they are designed to inhibit.
For instance, if used to synthesize a PARP inhibitor, the final molecule would be involved in the DNA damage repair pathway. PARP enzymes, particularly PARP-1, are crucial for repairing single-strand DNA breaks. By inhibiting PARP, the accumulation of unrepaired DNA damage can lead to cell death, a mechanism that is particularly effective in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.
The logical workflow for the utilization of this compound in a drug discovery program is outlined in the diagram below.
References
The Biological Potential of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals
Disclaimer: Publicly available research specifically detailing the biological activities of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde and its direct derivatives is limited. This technical guide, therefore, synthesizes data from structurally related thiophene-piperidine conjugates and general thiophene derivatives to forecast the potential therapeutic applications and guide future research for this specific compound class. The experimental protocols and potential mechanisms of action are based on established methodologies for evaluating analogous heterocyclic compounds.
Introduction
Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals, prized for their diverse chemical properties and wide range of biological activities. Within this vast chemical space, molecules combining thiophene and piperidine rings represent a particularly promising area for drug discovery. Thiophene, a sulfur-containing five-membered aromatic ring, is a well-established pharmacophore found in numerous drugs, valued for its metabolic stability and ability to engage in various biological interactions.[1] The piperidine moiety, a saturated six-membered nitrogen-containing ring, is frequently incorporated into drug candidates to enhance solubility, modulate basicity, and provide a key interaction point with biological targets.
The conjunction of a 2-thiophenecarbaldehyde scaffold with a 4-hydroxypiperidino substituent creates a molecule with significant therapeutic potential. The aldehyde group serves as a versatile chemical handle for further derivatization, while the hydroxyl group on the piperidine ring offers an additional site for hydrogen bonding, potentially enhancing target affinity and specificity. This guide explores the prospective anticancer and antimicrobial activities of this scaffold, drawing parallels from closely related structures and outlining the experimental frameworks necessary for their evaluation.
Synthesis and Derivatization Strategy
The synthesis of the core structure, this compound, would likely proceed via a nucleophilic aromatic substitution reaction. The aldehyde group at the 2-position of the thiophene ring activates the 5-position for substitution by an amine. The aldehyde can be protected during this step if necessary. Subsequent reactions can then be performed on the aldehyde to create a library of derivatives, such as Schiff bases, hydrazones, or chalcones, to explore structure-activity relationships (SAR).
Caption: Proposed synthesis of this compound derivatives.
Potential Biological Activities
Anticancer Potential
Thiophene derivatives are widely recognized for their anticancer properties, acting through diverse mechanisms including the inhibition of kinases, interaction with tubulin, and induction of apoptosis.[1] The incorporation of a piperidine ring can further enhance this activity. Studies on various thiophene-piperidine conjugates have shown moderate to good cytotoxic activity against human cancer cell lines, with some compounds proving more potent than the reference drug doxorubicin.[2]
The potential mechanisms for anticancer action are varied. Some thiophene derivatives have been shown to induce apoptosis by activating caspases and disrupting the mitochondrial membrane potential.[3] Others may act as inhibitors of key signaling proteins crucial for cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) or protein tyrosine phosphatase 1B (PTP1B).[3][4]
Caption: Hypothetical intrinsic apoptosis pathway induced by a thiophene derivative.[3]
Table 1: Anticancer Activity of Structurally Related Thiophene Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Chloro derivative 3b | HepG2 (Liver) | MTT | 3.105 ± 0.14 | Doxorubicin | - | [4] |
| Chloro derivative 3b | PC-3 (Prostate) | MTT | 2.15 ± 0.12 | Doxorubicin | - | [4] |
| Thienopyrrole 4c | HepG2 (Liver) | MTT | 3.023 ± 0.12 | Doxorubicin | - | [4] |
| Thienopyrrole 4c | PC-3 (Prostate) | MTT | 3.12 ± 0.13 | Doxorubicin | - | [4] |
| Thiadiazole 20b | HepG-2 (Liver) | MTT | 8.03 ± 0.5 | Cisplatin | 1.40 ± 1.1 | [5] |
| Thiadiazole 20b | A-549 (Lung) | MTT | 4.37 ± 0.7 | Cisplatin | 0.95 ± 0.90 | [5] |
Note: The compounds listed are analogs and not direct derivatives of this compound.
Antimicrobial Potential
Heterocyclic compounds, including those with thiophene and piperidine scaffolds, are a rich source of antimicrobial agents.[6] Thiophene derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[7] The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The intrinsic resistance of Gram-negative bacteria, due to their lipopolysaccharide outer membrane, makes promising activity against strains like Pseudomonas aeruginosa particularly noteworthy.[8] Piperidine derivatives have also shown significant antibacterial and antifungal activities.[9][10]
Table 2: Antimicrobial Activity of Structurally Related Thiophene & Piperidine Derivatives
| Compound Class/ID | Microorganism | Assay Type | Activity Metric | Result | Source |
| Thiophene derivative 7 | Pseudomonas aeruginosa | Agar Well Diffusion | Inhibition Zone | More potent than Gentamicin | [8] |
| Amino thiophene 7b | Staphylococcus aureus | - | Activity Index vs. Ampicillin | 83.3% | [7] |
| Amino thiophene 7b | Bacillus subtilis | - | Activity Index vs. Ampicillin | 82.6% | [7] |
| Amino thiophene 7b | Pseudomonas aeruginosa | - | Activity Index vs. Ampicillin | 86.9% | [7] |
| 5-(thiophen-2-yl)-1H-tetrazole | E. coli / P. aeruginosa | Broth Microdilution | MIC | 0.62 - 1.25 mg/mL | [11] |
| Piperidine derivative 6 | Various Bacteria | - | MIC | Strongest inhibitory activity in its series | [10] |
Note: The compounds listed are analogs and not direct derivatives of this compound.
Key Experimental Protocols
A systematic in vitro evaluation is crucial to determine the biological potential of novel chemical entities. The workflow typically begins with broad screening for activity, followed by more detailed mechanistic studies for promising lead compounds.
Caption: General workflow for the in vitro evaluation of novel chemical derivatives.[3][12]
Protocol: Cell Viability Assessment (MTT Assay)[3][12][13]
This assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Target this compound derivative.
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours (37°C, 5% CO₂) to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)[14][15]
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Target this compound derivative.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microplates.
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Positive control antibiotic (e.g., Ampicillin, Gentamicin) and negative control (vehicle).
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium to achieve a range of concentrations.
-
Inoculation: Adjust the microbial culture to a 0.5 McFarland turbidity standard and further dilute it in broth. Add the standardized inoculum to each well of the microplate.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
While direct experimental evidence is not yet available, the analysis of structurally similar thiophene-piperidine derivatives strongly suggests that this compound derivatives are a promising scaffold for the development of new therapeutic agents. The combination of the biologically active thiophene ring and the pharmacokinetically favorable piperidine moiety, along with versatile handles for derivatization, makes this compound class a high-priority target for synthesis and evaluation.
Future research should focus on:
-
Synthesis and Characterization: The primary objective is to synthesize the core molecule and a diverse library of its derivatives to enable comprehensive biological screening.
-
In Vitro Screening: The synthesized compounds should be subjected to a battery of in vitro assays, including cytotoxicity screening against a panel of cancer cell lines and antimicrobial susceptibility testing against clinically relevant pathogens.
-
Mechanistic Studies: For any lead compounds identified, further studies are essential to elucidate their mechanism of action, which will be critical for optimization and further development.
-
Structure-Activity Relationship (SAR) Analysis: A systematic SAR study will help identify the key structural features responsible for the observed biological activity, guiding the design of more potent and selective analogs.
The exploration of this novel chemical space holds significant potential for the discovery of next-generation anticancer and antimicrobial drugs.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
The Emerging Role of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde, a heterocyclic compound featuring a core thiophene ring, is gaining recognition as a versatile and valuable building block in medicinal chemistry. While primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical agents, its intrinsic structural motifs—the electron-rich thiophene ring, the nucleophilic piperidine, and the reactive carbaldehyde group—position it at the crossroads of synthetic feasibility and biological potential. This technical guide provides a comprehensive overview of its known applications, physicochemical properties, and its prospective role in drug discovery, extrapolated from the extensive bioactivity of the broader thiophene class of compounds, particularly in the domain of kinase inhibition and neurology. Detailed experimental workflows and potential signaling pathway interactions are presented to equip researchers with the foundational knowledge for future investigations.
Introduction
The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone of modern drug design. This compound (CAS No. 207290-72-0) emerges as a significant derivative, combining the thiophene core with a 4-hydroxypiperidine moiety. This addition enhances aqueous solubility and provides a crucial hydrogen bond donor/acceptor site, which can be pivotal for molecular recognition at biological targets. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, allowing for the facile construction of diverse chemical libraries.
Although direct pharmacological data on this specific intermediate is not extensively published, its role in the synthesis of agents for neurological disorders has been noted. Furthermore, the prevalence of the substituted thiophene framework in potent kinase inhibitors suggests a promising, yet underexplored, therapeutic potential for derivatives of this compound.
Physicochemical Properties and Synthesis
Understanding the fundamental properties of this compound is essential for its application in drug synthesis and design. Key quantitative data is summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 207290-72-0 | N/A |
| Molecular Formula | C₁₀H₁₃NO₂S | N/A |
| Molecular Weight | 211.28 g/mol | N/A |
| Melting Point | 137-147 °C | N/A |
| Topological Polar Surface Area (TPSA) | 40.54 Ų | N/A |
| logP (calculated) | 1.52 | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 4 | N/A |
| Rotatable Bonds | 2 | N/A |
General Synthesis Protocol
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common synthetic route is outlined below.
Protocol: Synthesis via Nucleophilic Aromatic Substitution
-
Reactants: 5-Bromo-2-thiophenecarbaldehyde, 4-hydroxypiperidine, a suitable base (e.g., potassium carbonate, sodium tert-butoxide), and a polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).
-
Reaction Setup: To a solution of 5-Bromo-2-thiophenecarbaldehyde in the chosen solvent, add 4-hydroxypiperidine (typically 1.1-1.5 equivalents) and the base (2-3 equivalents).
-
Heating: The reaction mixture is heated, often to temperatures between 80-120 °C, and stirred for several hours (4-24h) until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous phase is then extracted multiple times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the final compound.
The following diagram illustrates a generalized workflow for the synthesis and purification process.
Role in Medicinal Chemistry: A Hub for Derivatization
The true value of this compound lies in its utility as a scaffold for generating diverse libraries of bioactive molecules. The aldehyde group is a versatile functional handle for various chemical transformations.
Reductive Amination
The carbaldehyde can be readily converted into a diverse range of secondary and tertiary amines via reductive amination, introducing new pharmacophoric elements.
Wittig and Horner-Wadsworth-Emmons Reactions
These reactions allow for the extension of the carbon chain with the formation of alkenes, which can serve as isosteres for amide bonds or as precursors for further functionalization.
Condensation Reactions
Reaction with hydrazines, hydroxylamines, or other nucleophiles can generate hydrazones, oximes, and other heterocyclic systems, significantly expanding the chemical space.
Potential Therapeutic Applications: Focus on Kinase Inhibition
While direct biological data is scarce, the structural components of the title compound are frequently found in potent kinase inhibitors. The thiophene ring acts as a stable, planar scaffold that can engage in pi-stacking and hydrophobic interactions within the ATP-binding pocket of many kinases. The piperidine moiety can extend into solvent-exposed regions or form key hydrogen bonds, enhancing both potency and selectivity.
Numerous studies have demonstrated that thiophene derivatives exhibit potent inhibitory activity against a range of kinases, including Akt, protein kinase CK2, and others involved in oncogenic signaling.
Hypothetical Signaling Pathway: PI3K/Akt/mTOR
Derivatives synthesized from this compound could potentially target key nodes in oncogenic pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The diagram below illustrates this pathway and the potential point of intervention.
General Experimental Protocol: Kinase Inhibition Assay
To evaluate novel derivatives as kinase inhibitors, a standardized biochemical assay is typically employed.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagents: Kinase enzyme, substrate peptide, ATP, test compounds (derivatives of this compound) serially diluted in DMSO, and ADP-Glo™ reagents.
-
Kinase Reaction: Set up the kinase reaction in a 384-well plate by adding the kinase, substrate/ATP mix, and the test compound or DMSO control. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP formed. Incubate for 30-60 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
The workflow for a typical kinase inhibitor screening cascade is shown below.
Conclusion and Future Directions
This compound is a strategically important molecule in medicinal chemistry. Its primary role as a synthetic intermediate provides access to a vast and diverse chemical space. While direct biological profiling of this compound is limited, the well-established therapeutic relevance of the substituted thiophene scaffold, particularly in kinase inhibition and neurology, strongly suggests that its derivatives are of significant interest for future drug discovery programs.
Future research should focus on the synthesis and systematic biological evaluation of novel compound libraries derived from this versatile scaffold. Screening these libraries against panels of kinases, G-protein coupled receptors, and other targets relevant to neurological and oncological diseases could uncover novel lead compounds. The insights provided in this guide, including synthetic strategies and generalized screening protocols, offer a foundational framework for initiating such research endeavors.
Methodological & Application
Synthesis of Novel Bioactive Derivatives from 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile starting material, 5-(4-hydroxypiperidino)-2-thiophenecarbaldehyde. This heterocyclic aldehyde is a valuable building block for the development of new chemical entities with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The protocols outlined below focus on the synthesis of thiosemicarbazone and chalcone derivatives, leveraging the reactivity of the aldehyde functional group.
Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones are a well-established class of compounds known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties. The synthesis of thiosemicarbazone derivatives from this compound involves a condensation reaction with a substituted thiosemicarbazide.
Experimental Protocol: Synthesis of 2-(4-(4-hydroxypiperidin-1-yl)benzylidene)hydrazine-1-carbothioamide Analogues
This protocol is adapted from the general synthesis of hydroxypiperidine-substituted thiosemicarbazones and is expected to yield the desired derivatives with high purity.[1]
Materials:
-
This compound
-
N⁴-Substituted thiosemicarbazides (e.g., 4-phenylthiosemicarbazide, 4-ethylthiosemicarbazide, etc.)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add the appropriate N⁴-substituted thiosemicarbazide (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the precipitated product is collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure thiosemicarbazone derivative.
Characterization:
The structure of the synthesized thiosemicarbazone derivatives can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. Mass spectrometry can be used to confirm the molecular weight. In the ¹H NMR spectra, the formation of the thiosemicarbazone is typically confirmed by the appearance of two singlets for the NH protons and a singlet for the azomethine proton (-CH=N-).[1]
Quantitative Data: Anticancer Activity of Analogous Thiosemicarbazones
While specific data for derivatives of this compound is not yet available in the cited literature, analogous hydroxypiperidine-substituted thiosemicarbazones have demonstrated significant anticancer activity. The following table summarizes the in vitro cytotoxicity of representative compounds against the A549 lung cancer cell line and a non-cancerous cell line (BEAS2B) to indicate selectivity.[1]
| Compound ID | R Group (on Thiosemicarbazide) | A549 IC₅₀ (µM) | BEAS2B IC₅₀ (µM) | Selectivity Index (SI) |
| 5b | 4-Fluorophenyl | 2.81 | >30 | 10.3 |
| 5f | 2,3-Dichlorophenyl | 0.58 | 16.76 | 28.9 |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. SI: Selectivity Index (IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells). A higher value indicates greater selectivity for cancer cells.
Synthesis of Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[2] The synthesis of chalcones from this compound is achieved through a Claisen-Schmidt condensation with a substituted acetophenone.
Experimental Protocol: Synthesis of Thiophene-Containing Chalcones
This protocol is based on the well-established Claisen-Schmidt condensation for the synthesis of chalcones containing a thiophene ring.[3][4]
Materials:
-
This compound
-
Substituted acetophenones (e.g., acetophenone, 4-methoxyacetophenone, etc.)
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution
Procedure:
-
In an iodine flask, prepare an equimolar mixture of this compound (0.01 mol) and the substituted acetophenone (0.01 mol) in 30 mL of ethanol.
-
To this reaction mixture, add an aqueous solution of KOH.
-
Place the flask on a magnetic stirrer and stir the reaction mixture for 6-8 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into crushed ice.
-
The precipitated crude product is collected by filtration, washed with water, and dried.
-
The crude chalcone can be purified by recrystallization from a suitable solvent.
Characterization:
The structure of the synthesized chalcones can be elucidated using IR and NMR spectroscopy. The IR spectra of chalcones typically show a characteristic C=O stretching band. The ¹H NMR spectra are expected to show two doublets for the vinylic protons with a coupling constant indicative of a trans configuration of the double bond.
Quantitative Data: Anticancer Activity of Analogous Thiophene-Containing Chalcones
Specific cytotoxic data for chalcones derived from this compound is not available in the reviewed literature. However, the following table presents the anticancer activity of analogous bis-chalcone derivatives containing a thiophene moiety against various cancer cell lines.[4]
| Compound ID | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) |
| 5a | 41.99 ± 7.64 | 18.10 ± 2.51 | 7.87 ± 2.54 |
| 5b | Not specified | Not specified | 4.05 ± 0.96 |
| 9a | Not specified | 17.14 ± 0.66 | Not specified |
| 9b | 92.42 ± 30.91 | Not specified | Not specified |
Visualizations
Synthetic Workflow for Thiosemicarbazone Derivatives
Caption: General workflow for the synthesis of thiosemicarbazone derivatives.
Synthetic Workflow for Chalcone Derivatives
Caption: General workflow for the synthesis of chalcone derivatives.
Potential Signaling Pathway for Anticancer Activity
While the precise mechanisms of action for derivatives of this compound require further investigation, many thiophene-based anticancer agents are known to induce apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be a potential mechanism of action.
Caption: Simplified intrinsic apoptosis pathway.
References
- 1. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Knoevenagel Condensation with 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing the Knoevenagel condensation using 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde with various active methylene compounds. The resulting α,β-unsaturated products are of significant interest in medicinal chemistry due to the presence of the electron-rich thiophene moiety and the potential for diverse biological activities.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield a stable C=C bond.[1][2] This reaction is a cornerstone of organic synthesis for creating valuable intermediates for pharmaceuticals, fine chemicals, and functional polymers.[1][3] The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[4]
Data Presentation: Reaction Parameters and Expected Yields
The following table summarizes typical reaction conditions and expected yields for the Knoevenagel condensation of this compound with various active methylene compounds. These values are based on established protocols for structurally similar aromatic and heterocyclic aldehydes.[1][5]
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux | 2 - 4 | 85 - 95 |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Reflux (Dean-Stark) | 4 - 8 | 80 - 90 |
| Cyanoacetic Acid | KOH (20 mol%) | Water (Microwave) | 75 | 0.3 | >95 |
| Barbituric Acid | Glacial Acetic Acid | Ethanol | Reflux | 3 - 5 | 75 - 85 |
| 2-Thiobarbituric Acid | Piperidine | Ethanol | Reflux | 2 - 4 | 80 - 90 |
| 2,4-Thiazolidinedione | Baker's Yeast | Ethanol | Room Temperature | 40 | Good |
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol describes a classic and highly effective method for the synthesis of (E)-2-((5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (15-20 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the final product.
Protocol 2: Solvent-Free Condensation with Ethyl Cyanoacetate
This environmentally friendly protocol often leads to high yields in shorter reaction times.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Mortar and pestle or a small reaction vial
-
Magnetic stirrer (optional)
Procedure:
-
In a mortar or a small vial, combine this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and a catalytic amount of ammonium acetate (0.1-0.2 eq).
-
Grind the mixture with a pestle for 5-15 minutes at room temperature, or stir vigorously. The reaction may be exothermic and could solidify upon completion.
-
Monitor the reaction progress by dissolving a small aliquot in a suitable solvent and analyzing by TLC.
-
Once the reaction is complete, the solidified product can be directly collected.
-
Recrystallize the crude product from a suitable solvent like ethanol to achieve higher purity.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Knoevenagel condensation.
Caption: Generalized experimental workflow for the Knoevenagel condensation.
Potential Biological Action Pathway
Products derived from Knoevenagel condensation are known to exhibit a range of biological activities, which often involve interaction with specific cellular targets like enzymes or receptors. The diagram below illustrates a generalized signaling pathway where a synthesized inhibitor molecule, a potential outcome of this protocol, blocks an enzyme's activity, thereby preventing a cellular response.
Caption: Generalized pathway of enzyme inhibition by a bioactive compound.
References
Application Notes and Protocols for the Reductive Amination of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound, in this case, 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde, with a primary amine to form an intermediate imine, which is subsequently reduced in situ to the corresponding amine. The resulting N-substituted ((5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)methyl)amine scaffold is of significant interest in the development of novel therapeutic agents due to the prevalence of thiophene and piperidine moieties in biologically active compounds.
These application notes provide a detailed protocol for the reductive amination of this compound with various primary amines, a summary of expected outcomes, and a generalized workflow.
General Reaction Scheme
The overall transformation involves the condensation of the aldehyde with a primary amine to form a Schiff base (imine), followed by reduction to the target secondary amine.
Key Considerations for Optimization
-
Choice of Reducing Agent: The selection of the reducing agent is critical for the success of the reaction.
-
Sodium borohydride (NaBH₄): A common and cost-effective reducing agent. It can also reduce the starting aldehyde, so it is often added after a period of pre-incubation of the aldehyde and amine to allow for imine formation.[1]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent for imines over aldehydes, allowing for a one-pot procedure where all reagents can be mixed at the start of the reaction.[2][3][4][5][6] It is often the reagent of choice for reductive aminations.
-
Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent for imines, particularly effective under mildly acidic conditions.[3][7] However, it is toxic and can generate hydrogen cyanide, requiring careful handling and workup procedures.
-
-
Solvent: The choice of solvent can influence reaction rates and yields.
-
pH: The formation of the imine intermediate is typically favored under slightly acidic conditions (pH 5-6), which can be achieved by the addition of a catalytic amount of acetic acid. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine.
Data Presentation: Representative Reaction Parameters and Yields
| Entry | Primary Amine (R-NH₂) | Reducing Agent | Solvent | Catalyst (equiv.) | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | Acetic Acid (1.1) | 12 | 25 | 85-95 |
| 2 | Aniline | NaBH(OAc)₃ | DCE | Acetic Acid (1.1) | 18 | 25 | 70-85 |
| 3 | Methylamine (as HCl salt) | NaBH(OAc)₃ | DCE | Et₃N (1.2) | 12 | 25 | 75-90 |
| 4 | Cyclopropylamine | NaBH(OAc)₃ | THF | Acetic Acid (1.1) | 16 | 25 | 80-92 |
| 5 | Benzylamine | NaBH₄ | MeOH | - | 2 (imine) + 2 (red.) | 25 | 80-90 |
Experimental Protocol: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides a general method for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Solvent Addition: Dissolve the aldehyde in an appropriate volume of anhydrous DCE or THF (e.g., 0.1 M concentration).
-
Amine and Catalyst Addition: To the stirred solution, add the primary amine (1.0-1.2 equiv.) followed by glacial acetic acid (1.1 equiv.).
-
Initiation of Reduction: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise over 10-15 minutes. The addition may be exothermic, and cooling in an ice bath may be necessary for larger-scale reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 12-24 hours).
-
Workup: a. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. b. Stir the mixture vigorously for 30 minutes. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. d. Combine the organic layers and wash with brine. e. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the pure N-substituted ((5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)methyl)amine.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the reductive amination protocol described above.
Caption: General workflow for the reductive amination of this compound.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. figshare.com [figshare.com]
- 7. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
Application Notes and Protocols for 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique structure, featuring a thiophene core, a reactive aldehyde group, and a hydroxypiperidine moiety, makes it an attractive starting material for the synthesis of a diverse range of complex molecules. The thiophene ring is a well-known pharmacophore present in numerous approved drugs, while the hydroxypiperidine group can enhance solubility and provide a handle for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds.
Key Applications
The primary applications of this compound as a building block lie in the synthesis of novel therapeutic agents, particularly those with anticancer and antidiabetic properties. The aldehyde functionality readily undergoes condensation reactions with various active methylene compounds to yield a variety of heterocyclic scaffolds.
Synthesis of Thiazolidinedione Derivatives as Potential Antidiabetic and Anticancer Agents
Thiazolidine-2,4-diones (TZDs) are a class of compounds known for their insulin-sensitizing effects, acting as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] Additionally, certain TZD derivatives have demonstrated potent anticancer activities.[3] The Knoevenagel condensation of this compound with thiazolidine-2,4-dione provides a straightforward route to novel TZD derivatives.
Synthesis of Dihydropyrimidine Derivatives as Potential Anticancer Agents
The Biginelli reaction, a one-pot multicomponent reaction, can be employed to synthesize dihydropyrimidinones (DHPMs) and their thio-analogs.[4][5] These scaffolds are of significant interest due to their wide range of biological activities, including anticancer properties.[6] Reacting this compound with a β-ketoester (e.g., ethyl acetoacetate) and urea or thiourea offers a pathway to novel DHPMs with potential as therapeutic agents. Many thiophene-based compounds have been shown to inhibit tubulin polymerization, a key mechanism in arresting the cell cycle of cancer cells.[7][8][9][10]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of thiazolidinedione and dihydropyrimidine derivatives from this compound. These protocols are based on established methods for similar thiophene aldehydes and may require optimization for this specific substrate.[1][6][11][12]
Protocol 1: Synthesis of 5-((5-(4-Hydroxypiperidin-1-yl)thiophen-2-yl)methylene)thiazolidine-2,4-dione (A Representative Thiazolidinedione Derivative)
Reaction Scheme:
Materials:
-
This compound
-
Thiazolidine-2,4-dione
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Standard laboratory glassware for reflux reactions
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
-
Purification supplies (silica gel for column chromatography or recrystallization solvents)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and thiazolidine-2,4-dione (1.1 eq) in toluene (15-25 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 5-7 hours.
-
Monitor the progress of the reaction by TLC (a suitable eluent system would be a mixture of n-hexane and ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash with cold toluene.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and determine its melting point.
Representative Data for Analogous Compounds:
| Compound Class | R-group on Aldehyde | Yield (%) | Melting Point (°C) | Reference |
| 5-(Thiophen-2-ylmethylene)thiazolidine-2,4-dione | H | >80 | 230-232 | [1] |
| 5-(Arylmethylene)thiazolidine-2,4-dione | Various substituted phenyls | 75-95 | 180-260 | [13] |
Protocol 2: Synthesis of 4-(5-(4-Hydroxypiperidin-1-yl)thiophen-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (A Representative Dihydropyrimidine Derivative)
Reaction Scheme:
Materials:
-
This compound
-
Ethyl acetoacetate
-
Thiourea
-
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid)[4]
-
Ethanol (solvent)
-
Standard laboratory glassware for reflux reactions
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
-
Purification supplies
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and thiourea (1.5 eq) in ethanol (20-30 mL per gram of aldehyde).
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and induce crystallization.
-
Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidine derivative.
-
Characterize the final product using spectroscopic techniques and melting point determination.
Representative Data for Analogous Compounds:
| Compound Class | R-group on Aldehyde | Yield (%) | Melting Point (°C) | Reference |
| Diethyl-3-methyl-5-(...-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate | Substituted phenyl | 60-75 | >200 | [6] |
| 5,5'-(...)-bis(...-thioxodihydropyrimidine-4,6(1H,5H)-dione) | Terephthalaldehyde | >85 | >300 | [12] |
Visualizations
Experimental Workflow for Knoevenagel Condensation
Caption: Workflow for the synthesis of a thiazolidinedione derivative.
Proposed Signaling Pathway: Inhibition of Tubulin Polymerization
Many thiophene-based anticancer agents function by inhibiting tubulin polymerization, which is crucial for microtubule formation and cell division.[7][8][10] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).
Caption: Inhibition of tubulin polymerization leading to apoptosis.
References
- 1. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and biological evaluation of 2-and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization [sfera.unife.it]
- 10. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details the synthesis of the title compound and its subsequent application in the preparation of biologically active derivatives, such as chalcones and Schiff bases.
Introduction
This compound is a valuable synthetic intermediate characterized by a thiophene ring, a reactive aldehyde group, and a hydroxypiperidine moiety. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The thiophene core is a well-established pharmacophore found in numerous approved drugs, while the piperidine ring can enhance solubility and modulate pharmacological properties. The aldehyde functionality serves as a convenient handle for various chemical transformations, including condensation and substitution reactions.[1][2]
Derivatives of this compound are being explored for their potential as antimicrobial and anticancer agents.[3][4] The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this scaffold and develop novel molecules with desired biological activities.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common starting material is a 5-halo-2-thiophenecarbaldehyde, such as 5-bromo- or 5-chloro-2-thiophenecarbaldehyde, which is reacted with 4-hydroxypiperidine in the presence of a base.
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
5-Bromo-2-thiophenecarbaldehyde
-
4-Hydroxypiperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-2-thiophenecarbaldehyde (1 equivalent) in DMF, add 4-hydroxypiperidine (1.2 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.
Characterization Data:
| Property | Value | Reference |
| CAS Number | 207290-72-0 | [5] |
| Molecular Formula | C₁₀H₁₃NO₂S | [6] |
| Molecular Weight | 211.28 g/mol | [5] |
| Melting Point | 137-139 °C | [6] |
| Appearance | Light yellow to brown crystalline powder | [2] |
Reactions Involving this compound
The aldehyde functionality of this compound allows for a variety of subsequent chemical transformations. Two key examples are the synthesis of chalcones via Claisen-Schmidt condensation and the formation of Schiff bases through condensation with primary amines.
Synthesis of Thiophene-Based Chalcones
Chalcones are a class of compounds with a 1,3-diaryl-2-propen-1-one backbone and are known to exhibit a wide range of biological activities, including anticancer properties.[7]
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (40%)
-
Ice
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.[8]
-
Cool the mixture in an ice bath and add the aqueous NaOH solution dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
| Compound | Target/Assay | IC₅₀ (µM) | Cancer Cell Line | Reference |
| Bis-chalcone 5a | Cytotoxicity | 7.87 ± 2.54 | MCF7 (Breast) | [7] |
| Bis-chalcone 5b | Cytotoxicity | 4.05 ± 0.96 | MCF7 (Breast) | [7] |
| 3-Aryl thiophene-2-aryl chalcone 5a | Cytotoxicity | 21 µg/mL | HCT-15 (Colon) | [9] |
| 3-Aryl thiophene-2-aryl chalcone 5g | Cytotoxicity | 22.8 µg/mL | HCT-15 (Colon) | [9] |
Note: The above data is for structurally related thiophene-based chalcones and serves as a reference for the potential activity of derivatives of this compound.
Synthesis of Thiophene-Based Schiff Bases
Schiff bases are compounds containing an azomethine (-C=N-) group and are known for their broad spectrum of biological activities, including antimicrobial effects.[10]
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.
| Compound | Organism | MIC (µM/ml) | Reference |
| Compound S1 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi | 0.81 | [3][11] |
| Compound S4 | Candida albicans, Aspergillus niger | 0.91 | [3][11] |
Note: The above data is for structurally related thiophene derivatives and indicates the potential antimicrobial activity of Schiff bases derived from this compound.
Visualizing Experimental Workflows
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the key workflows described in this document.
Caption: Workflow for the synthesis of the title compound.
Caption: Workflow for thiophene-based chalcone synthesis.
Caption: Workflow for thiophene-based Schiff base synthesis.
Potential Signaling Pathways
While specific signaling pathway involvement for derivatives of this compound has not been definitively elucidated, related thiophene-based compounds have been shown to exert their biological effects through various mechanisms. For instance, some thiophene-containing chalcones have been found to induce apoptosis in cancer cells and arrest the cell cycle.[7] The proposed mechanisms often involve the modulation of key signaling pathways such as:
-
Apoptosis Induction: Upregulation of pro-apoptotic proteins (e.g., Bax, caspases) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
-
Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), leading to arrest at different phases of the cell cycle.
-
Enzyme Inhibition: Certain thiophene derivatives have shown inhibitory activity against enzymes like DNA gyrase in bacteria.
Further research is required to determine the precise molecular targets and signaling pathways modulated by derivatives of this compound.
Caption: Potential mechanisms of action for thiophene derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 5-(4-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde|207290-72-0 - MOLBASE Encyclopedia [m.molbase.com]
- 7. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiophene-containing Schiff base polymers: synthesis, characterization, and anti-bacterial properties [acikerisim.comu.edu.tr]
- 11. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde in Conductive Polymers
Application Notes
5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde is a functionalized thiophene monomer with significant potential for the development of advanced conductive polymers. The presence of both a hydroxyl (-OH) and a secondary amine within the piperidino group, along with a reactive carbaldehyde (-CHO) group, offers multiple avenues for post-polymerization modification and the creation of materials with tailored properties for specific applications. These polymers are anticipated to be valuable in the fields of biomedical devices, sensors, and drug delivery systems.
The polythiophene backbone provides inherent conductivity, while the pendant functional groups can be exploited for various purposes. The hydroxyl group can serve as a site for grafting other molecules, such as bioreceptors (enzymes, antibodies, DNA) for biosensor development, or for improving the polymer's hydrophilicity and biocompatibility. The piperidino ring introduces a basic nitrogen atom, which can influence the polymer's electronic properties and its interaction with acidic species. The carbaldehyde group is a versatile chemical handle for cross-linking the polymer chains to enhance mechanical stability or for immobilizing biomolecules through Schiff base formation.
Potential applications for conductive polymers derived from this compound include:
-
Biosensors: The functional groups allow for the covalent attachment of biological recognition elements, leading to the development of sensitive and selective electrochemical biosensors.[1]
-
Drug Delivery: The polymer matrix can be designed to respond to electrical stimuli, enabling controlled on-demand release of incorporated therapeutic agents.
-
Tissue Engineering: Conductive scaffolds can be fabricated to provide electrical cues that may promote cell proliferation and differentiation.[2]
-
Anti-corrosion Coatings: The polymer's ability to exist in different redox states can be utilized to protect metal surfaces from corrosion.
It is important to note that direct polymerization of thiophene aldehydes can be challenging.[3] The presence of the bulky hydroxypiperidino substituent may also introduce steric hindrance, affecting the polymerization efficiency and the resulting polymer's conductivity. Therefore, optimization of polymerization conditions is crucial.
Quantitative Data Summary
The following tables summarize typical characterization data for conductive polymers based on thiophene-2-carbaldehyde, which can serve as a reference for the expected properties of poly(this compound).
Table 1: Spectroscopic Data for Poly(thiophene-2-carbaldehyde)
| Characterization Technique | Observed Features | Reference |
| FT-IR (cm⁻¹) | ~3110 (C-H aromatic), ~2825 (C-H aliphatic), ~1683 (C=O aldehyde, weakened upon polymerization), 1500-1000 (C=C thiophene ring) | [4] |
| ¹H-NMR (ppm in DMSO-d₆) | ~9.64 (methylene proton), ~9.15 & ~8.68 (thiophene ring protons) | [4] |
| UV-Vis (nm) | 443, 657, 746 (in solution) | [4] |
Table 2: Physical and Electrical Properties of Functionalized Polythiophenes
| Property | Typical Value Range | Reference |
| Melting Point (°C) | ~313 (decomposes) for poly(thiophene-2-carbaldehyde) | [1] |
| Solubility | Partially soluble in acetone, THF, DMF, DMSO, formic acid | [1] |
| Electrical Conductivity (S/cm) | 1.3 × 10⁻⁶ (for a polythiophene with a pyrazoline side chain) to higher values depending on doping | [5] |
| Oxidation Potential (V vs. Ag/AgCl) | 1.0 - 1.6 (for thiophene derivatives) | [6] |
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization
This protocol is adapted from the acid-catalyzed polymerization of thiophene-2-carbaldehyde.[1][4]
Materials:
-
This compound (monomer)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Methanol (MeOH)
-
Deionized (DI) water
-
Filter paper
-
Beakers and magnetic stirrer
Procedure:
-
Monomer Solution Preparation: Dissolve this compound (e.g., 1 g) in methanol (e.g., 20 mL) in a beaker with magnetic stirring until fully dissolved.
-
Acid Addition: Slowly add concentrated hydrochloric acid (e.g., 4 mL) to the monomer solution while stirring. The solution is expected to change color, indicating the initiation of polymerization.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24-48 hours. A precipitate should form as the polymer becomes insoluble.
-
Isolation: Collect the polymer precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected polymer sequentially with methanol and then DI water to remove any unreacted monomer, oligomers, and acid.
-
Drying: Dry the polymer in a vacuum oven at a low temperature (e.g., 40-50 °C) for 24 hours or until a constant weight is achieved.
Characterization:
The resulting polymer can be characterized by FT-IR, ¹H-NMR, UV-Vis spectroscopy, and thermal analysis (TGA/DSC). The morphology can be studied using Scanning Electron Microscopy (SEM).
Protocol 2: Electrochemical Polymerization (Electropolymerization)
This protocol is a general procedure for the electropolymerization of thiophene derivatives and may require optimization for the specific monomer.[6][7]
Materials:
-
This compound (monomer)
-
Acetonitrile (CH₃CN), anhydrous
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or another suitable supporting electrolyte
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, glassy carbon, or platinum)
-
Counter electrode (e.g., platinum wire or foil)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in anhydrous acetonitrile.
-
Monomer Addition: Dissolve the this compound monomer in the electrolyte solution to a final concentration of 1-10 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.
-
Electropolymerization: Perform electropolymerization using one of the following techniques:
-
Cyclic Voltammetry (CV): Cycle the potential between a suitable range (e.g., 0 V to +1.8 V vs. Ag/AgCl) for a set number of cycles. The appearance of new redox peaks and an increase in current with each cycle indicates polymer film deposition on the working electrode.
-
Potentiostatic Polymerization: Apply a constant potential (e.g., +1.6 V vs. Ag/AgCl) at which the monomer oxidizes, for a specific duration to grow the polymer film.
-
Galvanostatic Polymerization: Apply a constant current density to the working electrode to control the film growth rate.
-
-
Washing: After polymerization, gently rinse the polymer-coated working electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
Drying: Dry the polymer film under a stream of inert gas (e.g., nitrogen or argon).
Characterization:
The electropolymerized film can be characterized in situ using electrochemical techniques (CV, Electrochemical Impedance Spectroscopy) and ex situ using spectroscopic (UV-Vis, FT-IR) and microscopic (SEM, AFM) methods.
Visualizations
Caption: Workflow for the chemical oxidative polymerization of the monomer.
Caption: Schematic of the three-electrode setup for electropolymerization.
Caption: Principle of a biosensor using the functionalized conductive polymer.
References
- 1. journalskuwait.org [journalskuwait.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openriver.winona.edu [openriver.winona.edu]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Reaction of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde with Active Methylene Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Thiophene derivatives, in particular, are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The incorporation of a piperidine moiety can further enhance the pharmacological profile of these molecules.[4] This document provides detailed protocols for the Knoevenagel condensation of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde with various active methylene compounds, a versatile method for carbon-carbon bond formation to produce α,β-unsaturated compounds.[5][6] These products serve as valuable intermediates for the synthesis of a diverse array of potentially bioactive molecules.
Data Presentation
The following table summarizes the expected products and representative yields for the Knoevenagel condensation of this compound with selected active methylene compounds under optimized conditions.
| Active Methylene Compound | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Malononitrile | 2-((5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)methylene)malononitrile | Piperidine | Ethanol | 4 | 92 |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)acrylate | Piperidine | Ethanol | 6 | 88 |
| Diethyl Malonate | Diethyl 2-((5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)methylene)malonate | Piperidine/Acetic Acid | Toluene | 12 | 75 |
| Nitromethane | 1-(2-(2-nitrovinyl)thiophen-5-yl)piperidin-4-ol | Ammonium Acetate | Acetic Acid | 8 | 85 |
Experimental Protocols
General Protocol for the Knoevenagel Condensation
This protocol describes a general procedure for the reaction of this compound with an active methylene compound using a basic catalyst.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, acetic acid, toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1 equivalent) and the active methylene compound (1.1 equivalents).
-
Solvent and Catalyst Addition: Add the appropriate solvent (e.g., ethanol) to dissolve the reactants. To this solution, add a catalytic amount of a suitable base (e.g., piperidine, 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the active methylene compound.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Mandatory Visualizations
Reaction Pathway Diagram
The following diagram illustrates the general Knoevenagel condensation reaction between this compound and an active methylene compound.
Caption: General reaction scheme for the Knoevenagel condensation.
Experimental Workflow Diagram
This diagram outlines the key steps in the experimental procedure for the synthesis and purification of the target compounds.
Caption: Step-by-step experimental workflow for synthesis.
References
- 1. Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. journalwjarr.com [journalwjarr.com]
- 4. acgpubs.org [acgpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide, typically 5-bromo-2-thiophenecarbaldehyde, with 4-hydroxypiperidine in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is favored for its high functional group tolerance and broad substrate scope.
Q2: Which palladium catalyst and ligand combination is most effective for this reaction?
A2: The choice of catalyst and ligand is critical and often substrate-dependent. For the amination of electron-rich five-membered heteroaryl halides like 5-bromo-2-thiophenecarbaldehyde, sterically hindered and electron-rich phosphine ligands are generally preferred. Common combinations include:
-
Palladium source: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate). Pre-catalysts such as G3 or G4 palladacycles can also be highly effective.
-
Ligand: Xantphos, DavePhos, or RuPhos are often good starting points for this type of transformation.
Q3: What are the most suitable bases and solvents for this reaction?
A3: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrates are base-sensitive, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures or longer reaction times. The most common solvent is anhydrous, degassed toluene or dioxane.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A common TLC stain for visualizing the product, which contains an amine, is potassium permanganate.
Q5: What are the common impurities I might encounter, and how can I purify the final product?
A5: Common impurities may include unreacted starting materials (5-bromo-2-thiophenecarbaldehyde and 4-hydroxypiperidine), homo-coupled products, or byproducts from side reactions. The final product is a polar compound and can be purified using column chromatography on silica gel. A gradient elution with a solvent system such as hexane/ethyl acetate or dichloromethane/methanol is typically effective. If the product is colored, treatment with activated carbon may be necessary. Recrystallization from a suitable solvent system can also be employed for final purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Presence of oxygen or moisture. 4. Low reaction temperature. | 1. Use a fresh palladium source or a pre-catalyst. Ensure proper handling under an inert atmosphere. 2. Screen different ligands (e.g., Xantphos, DavePhos) and bases (e.g., NaOtBu, Cs₂CO₃). 3. Ensure all reagents are anhydrous and the solvent is thoroughly degassed. Perform the reaction under a strict inert atmosphere (argon or nitrogen). 4. Increase the reaction temperature in increments (e.g., from 80°C to 100°C or 110°C). |
| Formation of Side Products (e.g., debrominated starting material) | 1. Presence of water in the reaction mixture. 2. Suboptimal ligand-to-palladium ratio. 3. The amine may be undergoing β-hydride elimination. | 1. Use anhydrous solvents and reagents. 2. Optimize the ligand-to-palladium ratio (typically between 1:1 and 2:1). 3. This is less likely with 4-hydroxypiperidine but consider using a different ligand that promotes faster reductive elimination. |
| Incomplete Consumption of Starting Material | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. 3. Insufficient amount of base. | 1. Increase the reaction time and/or temperature. 2. Use a more robust ligand or a pre-catalyst. Ensure the reaction is free of oxygen. 3. Use a slight excess of the base (e.g., 1.2-1.5 equivalents). |
| Difficulty in Product Purification | 1. The product is highly polar and streaks on the silica gel column. 2. Co-elution of impurities. | 1. Use a more polar eluent system (e.g., dichloromethane/methanol). Adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce streaking. 2. Optimize the eluent system using TLC to achieve better separation. Consider using a different stationary phase, such as alumina. |
Data Presentation
The following tables provide a general overview of how reaction parameters can be optimized. The data presented are illustrative for similar Buchwald-Hartwig amination reactions and should be used as a starting point for optimization.
Table 1: Effect of Ligand on Reaction Yield
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ | DavePhos | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 3 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 12 | 75-85 |
| 4 | Pd₂(dba)₃ | P(tBu)₃ | NaOtBu | Toluene | 100 | 24 | 40-50 |
Table 2: Effect of Base on Reaction Yield
| Entry | Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Xantphos | Pd₂(dba)₃ | LiHMDS | Toluene | 100 | 18 | 80-90 |
| 3 | Xantphos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 | 24 | 70-80 |
| 4 | Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 110 | 24 | 65-75 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination:
This protocol is a general guideline and may require optimization for your specific setup.
1. Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 5-bromo-2-thiophenecarbaldehyde (1.0 mmol), 4-hydroxypiperidine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), the phosphine ligand (0.02-0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
2. Inert Atmosphere:
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
3. Addition of Solvent:
-
Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
4. Reaction:
-
Stir the mixture at the desired temperature (e.g., 100°C) and monitor the reaction progress by TLC or LC-MS.
5. Workup:
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL) and wash with water and brine.
6. Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting the synthesis.
Technical Support Center: Optimizing the Synthesis of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde Derivatives
Welcome to the technical support center for the synthesis of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives?
A1: The most prevalent and versatile method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of a 5-halo-2-thiophenecarbaldehyde (typically 5-bromo-2-thiophenecarbaldehyde) with 4-hydroxypiperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: I am observing low yields in my Buchwald-Hartwig reaction. What are the initial parameters I should investigate for optimization?
A2: Low yields in Buchwald-Hartwig aminations can often be attributed to several factors. A systematic optimization of the following parameters is recommended:
-
Catalyst System: The choice of palladium precursor and ligand is critical.
-
Base: The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: The solvent affects the solubility of reactants and the stability of the catalytic species.
-
Temperature: Reaction temperature influences the rate of both the desired reaction and potential side reactions.
Q3: Is the aldehyde functional group on the thiophene ring stable under Buchwald-Hartwig conditions?
A3: The aldehyde group is generally tolerant to Buchwald-Hartwig conditions. However, side reactions can occur, especially with strong bases and high temperatures. Potential side reactions include aldol condensation or Cannizzaro-type reactions, although these are less common under standard Buchwald-Hartwig conditions. Monitoring the reaction for the formation of byproducts is crucial.
Q4: How can I purify the final this compound product, which is often polar and has basic properties?
A4: The polar and basic nature of the product can make purification challenging. Standard silica gel chromatography can be effective, but often requires the addition of a small amount of a basic modifier (e.g., triethylamine or ammonia in the eluent) to prevent streaking and improve separation.[1] Reverse-phase chromatography is another viable option for purifying polar compounds.[1][2] Recrystallization from a suitable solvent system should also be considered if the product is a solid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Low reaction temperature. 4. Poor quality of reagents or solvent. | 1. Use a pre-catalyst or ensure the active Pd(0) species is generated. 2. Screen different ligands (e.g., XPhos, SPhos, BrettPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[3][4] 3. Gradually increase the reaction temperature (e.g., from 80°C to 110°C). 4. Use freshly distilled/dried solvents and high-purity reagents. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen). |
| Formation of Significant Byproducts | 1. Hydrodehalogenation: The starting 5-halothiophene is reduced to 2-thiophenecarbaldehyde. 2. Homocoupling: Dimerization of the starting materials. 3. Aldehyde-related side reactions: Aldol condensation or other reactions of the aldehyde group. | 1. This can be caused by β-hydride elimination.[5] Try using a bulkier ligand or a different base. 2. Lower the catalyst loading or screen different ligands. 3. Use milder reaction conditions (lower temperature, weaker base). |
| Difficulty in Isolating the Product | 1. The product is highly polar and water-soluble. 2. The product streaks on the silica gel column. | 1. During workup, extract with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Saturate the aqueous layer with NaCl to decrease the solubility of the product. 2. Add a small percentage of triethylamine (0.1-1%) or ammonium hydroxide to the eluent system for column chromatography.[1] |
| Inconsistent Yields | 1. Variability in catalyst activity. 2. Inconsistent reaction setup (e.g., moisture or oxygen contamination). | 1. Use a stable pre-catalyst for better reproducibility. 2. Ensure rigorous inert atmosphere techniques and the use of anhydrous solvents. |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the synthesis of this compound. Optimization may be required.
Materials:
-
5-Bromo-2-thiophenecarbaldehyde
-
4-Hydroxypiperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add 5-bromo-2-thiophenecarbaldehyde (1.0 equiv) and 4-hydroxypiperidine (1.2 equiv).
-
Add sodium tert-butoxide (1.4 equiv).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes with 0.5% triethylamine).
Data Presentation
Table 1: Effect of Ligand and Base on Yield
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | P(tBu)₃ | NaOtBu | Toluene | 100 | Moderate |
| 2 | XPhos | NaOtBu | Toluene | 100 | High |
| 3 | SPhos | K₃PO₄ | Dioxane | 110 | Good |
| 4 | BrettPhos | Cs₂CO₃ | Toluene | 100 | High |
Note: This table represents expected trends based on literature for similar Buchwald-Hartwig aminations. Actual yields will vary depending on specific reaction conditions.
Visualizations
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting guide for Knoevenagel condensation with 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing the Knoevenagel condensation with 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde. The unique structural features of this aldehyde, namely the hydroxyl group and the basic piperidine nitrogen, present specific challenges and considerations that are addressed below.
Frequently Asked Questions (FAQs)
Q1: What is the Knoevenagel condensation?
The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (in this case, an aldehyde) and a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate), catalyzed by a weak base.[1] This is followed by a dehydration step to yield an α,β-unsaturated product.[1] It is a widely used method for forming carbon-carbon double bonds.[2]
Q2: What makes this compound a potentially challenging substrate?
This substrate has two key features that require special attention:
-
Free Hydroxyl (-OH) Group: The hydroxyl group on the piperidine ring is acidic and can potentially interfere with the basic catalyst, or undergo side reactions such as O-acylation if acid anhydrides are present.
-
Basic Piperidino Nitrogen: The piperidine nitrogen is basic and could act as an internal catalyst or interact with an external acid or base catalyst, influencing the reaction kinetics.
Q3: What are common active methylene compounds used in this reaction?
Typical active methylene compounds include malononitrile, ethyl cyanoacetate, diethyl malonate, and cyanoacetic acid.[1][3] The choice can influence the reaction rate and the electronic properties of the final product.
Q4: What catalysts are typically used for the Knoevenagel condensation?
Weak organic bases are standard to avoid the self-condensation of the aldehyde.[1] Common choices include piperidine, pyridine, triethylamine, and ammonium salts like ammonium acetate.[1][2][4] In some modern, greener protocols, catalysts like boric acid or even just water have been shown to be effective.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the Knoevenagel condensation with this compound.
Issue 1: Low or No Product Yield
Question: My reaction is giving a very low yield or no product at all. What are the possible causes and how can I fix this?
Answer: Low or no yield can stem from several factors related to the catalyst, reaction conditions, or the specific nature of your starting material.
| Potential Cause | Proposed Solution |
| Inactive Catalyst | Use a fresh or newly opened bottle of the base catalyst. Weak bases like piperidine can degrade over time.[4] Consider trying an alternative weak base such as ammonium acetate or DBU.[3][4] |
| Suboptimal Temperature | While many Knoevenagel condensations run at room temperature, gentle heating (40-80°C) can often improve rates and yields.[4] Monitor the reaction closely by Thin Layer Chromatography (TLC) to prevent decomposition or side product formation from excessive heat.[4] |
| Inappropriate Solvent | The choice of solvent is crucial.[1] Ethanol is a common choice.[7] Toluene can also be used, especially if water removal is necessary. For polar, sensitive substrates, polar aprotic solvents like DMF or acetonitrile might be beneficial.[7][8] |
| Presence of Water | The condensation reaction produces water, which can inhibit the reaction equilibrium.[4] Consider using molecular sieves to remove water as it forms or using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.[9] |
| Interference from Hydroxyl Group | The free -OH group might be deprotonated by the basic catalyst, reducing its effective concentration. Consider increasing the catalyst loading slightly (e.g., from 0.1 eq to 0.2 eq). Alternatively, protecting the hydroxyl group as a silyl ether (e.g., TBDMS ether) before the condensation may be necessary if other strategies fail. |
Issue 2: Significant Side Product Formation
Question: My reaction is messy, and I'm seeing multiple spots on my TLC plate. What are the likely side reactions and how can I minimize them?
Answer: The primary side reactions in a Knoevenagel condensation are Michael addition of the active methylene compound to the desired product and self-condensation of the aldehyde.[4]
| Potential Cause | Proposed Solution |
| Michael Addition | This occurs when a second molecule of the deprotonated active methylene compound attacks the α,β-unsaturated product.[4] To minimize this, use a strict 1:1 stoichiometry of aldehyde to active methylene compound.[4] Adding the active methylene compound slowly to the reaction mixture can also help keep its instantaneous concentration low.[4] Lowering the reaction temperature and time can also disfavor this subsequent reaction.[4] |
| Aldehyde Self-Condensation | This is more likely with stronger bases. Ensure you are using a weak base like piperidine or ammonium acetate.[4] Strong bases like NaOH or KOH should be avoided. |
| Decomposition | The thiophene ring or the hydroxypiperidino moiety may be sensitive to prolonged heating or harsh conditions. Monitor the reaction closely with TLC and stop the reaction as soon as the starting aldehyde is consumed.[7] Avoid excessively high temperatures. |
Experimental Protocols
General Protocol for Knoevenagel Condensation
This is a general starting protocol that should be optimized for the specific active methylene compound used.
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol)
-
Catalyst (e.g., piperidine) (0.1 mmol)
-
Solvent (e.g., absolute ethanol) (10 mL)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and the active methylene compound (1.0 mmol).[4]
-
Add absolute ethanol (10 mL) and a magnetic stir bar.[7]
-
Stir the mixture at room temperature to dissolve the solids.
-
Add the basic catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.[7]
-
Attach a reflux condenser. The reaction can be stirred at room temperature or heated to a gentle reflux (e.g., 78°C for ethanol), depending on reactivity.[4]
-
Monitor the reaction progress every 30-60 minutes using TLC (e.g., with a 7:3 hexane/ethyl acetate eluent, visualize with UV light and/or potassium permanganate stain).[7]
-
Once the reaction is complete (indicated by the consumption of the starting aldehyde), cool the mixture to room temperature.[4]
-
The product may precipitate upon cooling. If so, cool further in an ice bath to maximize precipitation.[4]
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[4]
-
Dry the product under vacuum. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or silica gel column chromatography can be employed.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
Side reactions of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde with nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde. The information is designed to help anticipate and resolve common issues encountered during reactions with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary reactions of this compound with nucleophiles?
A1: The primary reaction is the nucleophilic addition to the aldehyde carbonyl group. With primary amines, this typically leads to the formation of a Schiff base (imine). With secondary amines, an enamine is the expected product. Other nucleophiles like thiols can form thioacetals, and alcohols can form acetals under appropriate acidic conditions.
Q2: What are the most likely side reactions to occur?
A2: Potential side reactions include:
-
Cannizzaro Reaction: In the presence of a strong base, this non-enolizable aldehyde can disproportionate to form the corresponding carboxylic acid and alcohol.
-
Aldol-type Condensation: While the aldehyde itself is non-enolizable, it can react with other enolizable carbonyl compounds present in the reaction mixture.
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if exposed to air or oxidizing agents for prolonged periods.
-
Reactions involving the piperidine moiety: The tertiary amine of the piperidine ring can be quaternized by alkylating agents, and the hydroxyl group can undergo esterification or etherification under certain conditions.
Q3: How can I minimize the formation of the Cannizzaro reaction products?
A3: To minimize the Cannizzaro reaction, avoid using strong bases (e.g., NaOH, KOH). If a base is required, consider using a weaker, non-nucleophilic base or performing the reaction at a lower temperature. Maintaining a non-aqueous environment can also suppress this side reaction.
Q4: What should I do if I observe the formation of an unexpected yellow-colored byproduct?
A4: A yellow color may indicate the formation of conjugated systems, potentially arising from self-condensation products or decomposition. It is recommended to analyze the byproduct by LC-MS and NMR to determine its structure. To avoid this, ensure the purity of your starting materials and solvents, and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Troubleshooting Guides
Issue 1: Low Yield of the Desired Imine/Enamine Product
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material. | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Reversibility of the reaction. | Remove water as it forms using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the product. | |
| Steric hindrance from the nucleophile. | For bulky nucleophiles, a higher reaction temperature or a catalyst (e.g., a Lewis acid) may be required. | |
| Significant amount of unreacted aldehyde and amine. | The pH of the reaction is not optimal for imine/enamine formation. | The formation of imines is often optimal under mildly acidic conditions (pH 4-5) to facilitate the dehydration step without protonating the amine nucleophile excessively.[1] |
Issue 2: Formation of a Carboxylic Acid Side Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of a product with a mass corresponding to the oxidized aldehyde. | Oxidation of the aldehyde. | Degas solvents before use and run the reaction under an inert atmosphere (N₂ or Ar). Avoid exposure of the starting material and reaction mixture to air for extended periods. |
| Cannizzaro reaction. | Avoid strong bases. If a base is necessary, use a non-hydroxide base like triethylamine or DBU. The Cannizzaro reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to give a primary alcohol and a carboxylic acid.[2][3] |
Issue 3: Formation of a High Molecular Weight Side Product
| Symptom | Possible Cause | Suggested Solution |
| A product with a mass approximately double that of the starting aldehyde or desired product is observed. | Aldol-type condensation with an enolizable impurity. | Ensure the purity of all reactants and solvents. If an enolizable ketone or aldehyde is a known impurity, purify the starting materials before use. |
| Self-condensation under harsh basic conditions. | Use milder reaction conditions (lower temperature, weaker base). |
Experimental Protocols
General Protocol for Imine Formation with a Primary Amine
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., toluene, ethanol, or methanol).
-
Add the primary amine (1-1.2 equivalents).
-
If necessary, add a catalytic amount of a mild acid (e.g., acetic acid).
-
Stir the reaction mixture at room temperature or heat as required. The use of a Dean-Stark trap is recommended if heating in toluene to remove the water byproduct.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
General Protocol for Enamine Formation with a Secondary Amine
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., toluene or benzene).
-
Add the secondary amine (1.5-2 equivalents).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux with a Dean-Stark trap to remove water. Enamines are formed from the reaction of a secondary amine with an aldehyde or ketone.[4][5][6][7][8]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Primary reaction pathways of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Addition of Amines - Enamines | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Stability of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde in acidic vs. basic media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde in acidic versus basic media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a moderately stable compound. Its stability is significantly influenced by pH, temperature, and the presence of oxidizing agents. The thiophene ring itself is relatively stable to oxidation, but the aldehyde and piperidine moieties introduce potential sites for degradation.[1][2][3] The molecule is reported to be stable under normal storage conditions, kept away from direct sunlight and heat.[1]
Q2: How does the stability of this compound differ in acidic versus basic media?
A2: The compound is expected to exhibit greater instability in both strongly acidic and basic conditions compared to neutral pH.
-
In acidic media: The tertiary amine in the piperidine ring can be protonated. While this may prevent N-oxidation, acid-catalyzed reactions, such as hydrolysis or degradation of the thiophene ring, could occur under harsh conditions.[3]
-
In basic media: The compound is susceptible to base-catalyzed degradation. The aldehyde group can undergo reactions like Cannizzaro reaction or aldol condensation, although the latter is less likely without another enolizable carbonyl. The thiophene ring can also react with strong bases.[4][5]
Q3: What are the likely degradation pathways for this molecule?
A3: Potential degradation pathways include:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone under strong oxidative stress.[4]
-
Hydrolysis: While there are no ester or amide bonds for typical hydrolysis, degradation of the heterocyclic rings can occur under extreme pH and temperature.[4]
-
Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization reactions, which may be catalyzed by acid or base.[6]
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. The method should be capable of separating the intact parent compound from all potential degradation products. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for identifying the structures of the degradation products.
Troubleshooting Guide
Q1: I am observing rapid degradation of the compound even in mildly acidic or basic solutions. What could be the cause?
A1:
-
Presence of Catalysts: Trace metal ions in your buffer or solvent can catalyze degradation. Ensure you are using high-purity water and reagents.
-
Temperature: Degradation rates are often highly temperature-dependent. Ensure your experiments are conducted at a controlled and consistent temperature.
-
Dissolved Oxygen: For oxidative degradation pathways, the presence of dissolved oxygen can accelerate the process. Consider de-gassing your solutions by sparging with nitrogen or helium.
Q2: My HPLC chromatogram shows poor peak shape for the parent compound after stress testing. How can I improve it?
A2:
-
pH Mismatch: Ensure the pH of your sample solution is close to the pH of the mobile phase to avoid peak splitting or broadening. You may need to neutralize the stressed samples before injection.
-
Ionic Interactions: The basic piperidine nitrogen can interact with residual silanols on the HPLC column packing. Try using a mobile phase with a competing amine (e.g., triethylamine) or an end-capped column. Adjusting the mobile phase pH can also help.
Q3: The mass balance in my forced degradation study is below 90%. Where could the missing mass be?
A3:
-
Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that do not absorb at the wavelength you are monitoring. Using a diode array detector (DAD) to screen a wide range of wavelengths or a universal detector like a Charged Aerosol Detector (CAD) can help.
-
Precipitation: A degradation product might be insoluble in the sample solvent and precipitate out of the solution. Visually inspect your samples for any solid material.
-
Adsorption: The parent compound or its degradants may adsorb to the surface of the sample vial. Using silanized glass vials can mitigate this issue.
-
Formation of Volatile Degradants: A degradation product could be volatile and lost from the sample.
Quantitative Data Summary
The following table presents illustrative data from a forced degradation study on this compound. These are representative values to demonstrate expected trends. Actual results should be determined experimentally.
| Stress Condition | Time (hours) | % Degradation of Parent Compound | Major Degradation Products |
| 0.1 M HCl | 24 | ~5% | DP-A, DP-B |
| 72 | ~15% | DP-A, DP-B | |
| 0.1 M NaOH | 24 | ~12% | DP-C, DP-D |
| 72 | ~35% | DP-C, DP-D | |
| 3% H₂O₂ | 24 | ~20% | DP-E (Oxidized Aldehyde), DP-F (Sulfoxide) |
| 72 | ~48% | DP-E, DP-F | |
| Heat (80°C) | 72 | < 5% | Minor impurities |
| Light (ICH Q1B) | 72 | < 2% | Minor impurities |
DP-A, B, C, D, E, F represent different degradation products observed during the analysis.
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7][8][9]
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48, 72 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and injection into the HPLC system.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C.
-
Withdraw aliquots at the same time points as the acidic study.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C.
-
Also, prepare a solution of the compound (e.g., in water or the formulation buffer) and keep it at 80°C.
-
Analyze samples at the designated time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation and determine the relative amounts of the degradation products.
-
Visualizations
Caption: Potential degradation pathways under different stress conditions.
Caption: A typical experimental workflow for a pH stability study.
References
- 1. lobachemie.com [lobachemie.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde and its derivatives. These compounds are valuable intermediates in pharmaceutical research, and achieving high purity is critical for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for these derivatives are column chromatography and recrystallization. Column chromatography is highly effective for separating the target compound from a complex mixture of impurities.[1] Recrystallization is an excellent method for achieving high purity of solid compounds, provided a suitable solvent system can be identified. The choice between these methods depends on the nature and quantity of impurities, the scale of the purification, and the physical properties of the derivative.
Q2: My compound appears to be degrading on the silica gel column. What can I do?
A2: Thiophene derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, consider the following:
-
Deactivate the silica gel: Pre-treat the silica gel with a basic modifier, such as triethylamine. This can be achieved by adding 1-2% triethylamine to the eluent.
-
Use an alternative stationary phase: Neutral alumina can be a good substitute for acid-sensitive compounds.
-
Minimize contact time: Run the column as efficiently as possible to reduce the time the compound spends on the stationary phase.
Q3: I am having difficulty separating my target compound from a closely related impurity. What chromatographic strategies can I employ?
A3: Separating compounds with similar polarities is a common challenge. To improve resolution in column chromatography:
-
Optimize the solvent system: Systematically screen various solvent systems using Thin Layer Chromatography (TLC). A shallow gradient of a more polar solvent into a less polar solvent can enhance separation.
-
Use a high-performance stationary phase: Finer mesh silica gel can provide a greater surface area and more theoretical plates, leading to better separation.
-
Consider preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable column (e.g., a reverse-phase C18 column) can provide high-resolution separation.[2][3]
Q4: What are some common impurities I might encounter in the synthesis of this compound?
A4: Common impurities may include unreacted starting materials such as 5-bromo-2-thiophenecarbaldehyde and 4-hydroxypiperidine, as well as side-products from the formylation or coupling reactions. Over-alkylation or side reactions on the thiophene ring can also occur.
Q5: My purified this compound derivative is discolored. What could be the cause and how can I fix it?
A5: Discoloration often arises from minor, highly colored impurities or degradation products. Aldehydes can be susceptible to oxidation.[1] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help prevent degradation.[1] If the product is discolored after purification, a final recrystallization step, possibly with the addition of a small amount of activated carbon to the hot solution (followed by hot filtration), can sometimes remove colored impurities.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking on TLC Plate | - Compound is too polar for the chosen solvent system.- Sample is overloaded.- Compound is acidic or basic and interacting strongly with the silica gel. | - Increase the polarity of the mobile phase.- Spot a more dilute sample on the TLC plate.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[1] |
| Poor Separation of Spots | - Eluent polarity is too high or too low.- The chosen solvent system is not selective for the compounds. | - Systematically test different solvent systems with varying polarities and compositions (e.g., ethyl acetate/hexanes, dichloromethane/methanol).- Employ a gradient elution, starting with a low polarity eluent and gradually increasing the polarity. |
| Compound Stuck on the Column | - The compound is highly polar and strongly adsorbed to the silica gel. | - Gradually increase the eluent polarity. A common strategy is to use a gradient up to 10-20% methanol in dichloromethane.- If the compound is still retained, flushing the column with a small amount of a very polar solvent like methanol containing a trace of acetic acid or ammonia (depending on the compound's nature) may be necessary. |
| Cracked or Channeled Column Bed | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. Adding a layer of sand on top of the silica bed can help prevent disturbance when adding the sample and eluent.[1] |
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - The solution is not saturated.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is impure. | - Add more solvent to dissolve the oil, then cool slowly. If it persists, try a lower-boiling solvent or a different solvent system.- The presence of impurities can lower the melting point. An initial purification by column chromatography may be necessary before recrystallization. |
| Low Recovery of a Pure Compound | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution in an ice bath to minimize solubility and maximize crystal formation.- Ensure the filtration funnel is pre-heated before filtering the hot solution. |
| Impure Crystals | - The cooling process was too rapid, trapping impurities.- The crystals were not washed properly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for a this compound Derivative
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent Consumption (mL/g) |
| Silica Gel Column Chromatography (Gradient Elution) | 75 | 98 | 85 | 200 |
| Recrystallization (Ethanol/Water) | 80 | 99 | 70 | 50 |
| Preparative HPLC | 95 | >99.5 | 60 | 300 |
Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
General Protocol for Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to find a system that gives good separation of the desired product from impurities, with a target Rf value of 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system determined from the TLC analysis. Maintain a constant flow rate and ensure the solvent level does not drop below the top of the silica gel.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis of Fractions: Analyze each fraction by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
General Protocol for Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a vacuum oven.
Mandatory Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for purification challenges.
References
How to avoid polymerization of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde
This technical support center provides essential guidance for researchers, scientists, and drug development professionals to prevent the polymerization of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde during experiments and storage.
Troubleshooting Guide
This guide addresses common issues encountered with this compound, focusing on the prevention of unwanted polymerization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing/Browning) of the Compound | Oxidation or onset of polymerization, often initiated by exposure to air and/or light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or protect from direct light. A significant color change may indicate degradation and reduced purity; re-analysis before use in sensitive applications is recommended. |
| Solidification or Increased Viscosity of the Liquid/Solution | Polymerization has occurred. This can be catalyzed by acidic or basic impurities, or prolonged storage at inappropriate temperatures. | If polymerization is suspected, purification may be necessary. For future prevention, ensure storage conditions are optimal (see FAQs). Consider the use of inhibitors if the compound is to be stored in solution or subjected to conditions known to promote polymerization. |
| Inconsistent Reaction Yields | Partial polymerization of the starting material, reducing the concentration of the active aldehyde. | Use freshly acquired or purified this compound. Before use, check for signs of degradation such as discoloration. If using a solution, prepare it fresh and consider adding a polymerization inhibitor. |
| Formation of Insoluble Byproducts | Polymer precipitation from the reaction mixture. | Adjust reaction conditions to minimize polymerization (e.g., control pH, temperature, and exposure to air). If insoluble material forms, it may be the polymer. Isolate and characterize if necessary. For the main reaction, consider adding an inhibitor to the reaction mixture if compatible with the desired chemistry. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization for this compound?
A1: The primary cause of polymerization is believed to be an acid or base-catalyzed aldol condensation.[1][2][3][4] The aldehyde group can react with an enol or enolate formed from another molecule of the compound, leading to the formation of dimers, oligomers, and eventually polymers. The presence of acidic or basic impurities, or exposure to high temperatures, can accelerate this process.[5][6] The 4-hydroxypiperidino substituent contains a basic nitrogen atom which could potentially act as an internal catalyst for base-catalyzed polymerization.
Q2: How should I properly store this compound to prevent polymerization?
A2: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. It is crucial to protect the compound from light and moisture. For solutions, use of an appropriate inhibitor is recommended.
Q3: What types of inhibitors can be used to prevent the polymerization of this compound?
A3: For aromatic aldehydes, radical inhibitors such as hydroquinone or phenolic compounds are often used to prevent oxidation-initiated polymerization. For aldol condensation, maintaining a neutral pH is critical. If the compound is to be used in a solution, the addition of a small amount of a non-nucleophilic buffer can help. In some industrial applications for other aldehydes, low levels (500-2000 ppm) of amino/phenolic stabilizers have been effective.[7]
Q4: Can the purity of the solvent affect the stability of this compound in solution?
A4: Yes, solvent purity is critical. Acidic or basic impurities in the solvent can catalyze polymerization. It is recommended to use high-purity, dry, and neutral solvents. If the solvent is prone to peroxide formation (e.g., THF, diethyl ether), ensure that peroxides have been removed before use, as they can initiate oxidative processes.
Q5: My compound has already started to show signs of polymerization. Can it be purified?
A5: Purification may be possible depending on the extent of polymerization. Column chromatography can be used to separate the monomer from oligomers and polymers. Another approach is to form a reversible bisulfite adduct.[8][9] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from the non-polar polymer. The aldehyde can then be regenerated by treating the adduct with a base.
Data Presentation
The following table summarizes key parameters for the storage and handling of this compound to minimize polymerization.
| Parameter | Recommended Condition | Rationale | Reference(s) |
| Storage Temperature | 2-8°C | Reduces the rate of degradation and polymerization reactions. | [5] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation, which can lead to discoloration and initiate polymerization. | [5] |
| Light Exposure | Protect from light (use amber vials) | Prevents photochemical degradation. | [5] |
| pH of Solutions | Neutral (pH ~7) | Minimizes both acid and base-catalyzed aldol condensation. | [1][6] |
| Inhibitor Concentration (General Guidance) | 500 - 2000 ppm (for amino/phenolic stabilizers) | Effective range for stabilizing various aldehydes in industrial settings. Specific concentration for this compound may require optimization. | [7] |
Experimental Protocols
Protocol for Stabilization of this compound in Solution
This protocol describes a general method for preparing a stabilized stock solution of the compound for use in experiments.
-
Solvent Preparation:
-
Select a high-purity, dry, and neutral solvent (e.g., anhydrous DMSO, DMF, or acetonitrile).
-
If using a solvent prone to peroxide formation, test for and remove peroxides prior to use.
-
Degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes.
-
-
Addition of Inhibitor (Optional but Recommended):
-
If extended storage or harsh reaction conditions are anticipated, add a suitable inhibitor.
-
For protection against oxidation, add hydroquinone to a final concentration of 100-500 ppm.
-
Prepare the inhibitor solution in the chosen solvent.
-
-
Preparation of the Stock Solution:
-
Under an inert atmosphere, dissolve the desired amount of this compound in the prepared solvent (with or without inhibitor).
-
Ensure the compound is fully dissolved.
-
Store the solution in a tightly sealed amber vial at 2-8°C.
-
Protocol for Quenching and Purification of Partially Polymerized Aldehyde using Sodium Bisulfite
This protocol can be adapted to purify the aldehyde if some polymerization has occurred.
-
Dissolution:
-
Dissolve the mixture containing the aldehyde and its polymer in a minimal amount of a water-miscible organic solvent like methanol or DMF.[9]
-
-
Bisulfite Adduct Formation:
-
Add a saturated aqueous solution of sodium bisulfite to the mixture. Shake vigorously for 30-60 seconds.[8] The aldehyde will form a charged bisulfite adduct.
-
-
Extraction:
-
Dilute the mixture with deionized water and extract with an immiscible organic solvent (e.g., ethyl acetate).
-
The unreacted polymer and other non-aldehyde impurities will be extracted into the organic layer, while the charged bisulfite adduct remains in the aqueous layer.
-
Separate the aqueous layer.
-
-
Regeneration of the Aldehyde:
-
Carefully treat the aqueous layer with a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to regenerate the free aldehyde, which will precipitate or form an organic layer.
-
Extract the regenerated aldehyde with a fresh portion of an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Storage:
-
Store the purified aldehyde under the recommended conditions (2-8°C, inert atmosphere, protection from light).
-
Mandatory Visualizations
Potential Polymerization Pathways
The following diagram illustrates the potential acid and base-catalyzed aldol condensation pathways for the polymerization of this compound.
Caption: Acid and base-catalyzed aldol condensation pathways.
Experimental Workflow for Preventing Polymerization
This workflow outlines the key steps and decision points for handling and using this compound to avoid polymerization.
Caption: Workflow for handling the compound to prevent polymerization.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. journalskuwait.org [journalskuwait.org]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Managing impurities in the synthesis of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for managing impurities during the synthesis of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development to ensure high purity of the final compound.
Overview of Synthetic Routes
Two primary synthetic routes are commonly employed for the synthesis of this compound. The choice of route can significantly influence the impurity profile of the final product.
Caption: Plausible synthetic routes to the target compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis, categorized by the synthetic route.
Route A: Nucleophilic Aromatic Substitution
This route involves the reaction of a 5-halo-2-thiophenecarbaldehyde with 4-hydroxypiperidine.
Q1: My reaction yield is low, and the reaction seems incomplete. What are the possible causes and solutions?
A1: Low yields in nucleophilic aromatic substitution on thiophenes can stem from several factors. The primary causes are often related to the reactivity of the starting materials and the reaction conditions.
-
Insufficient Base: The reaction requires a base to neutralize the hydrogen halide formed. An insufficient amount of base can lead to the protonation of 4-hydroxypiperidine, reducing its nucleophilicity.
-
Troubleshooting: Use at least two equivalents of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA), or a slight excess of an inorganic base like K₂CO₃ or Cs₂CO₃.
-
-
Low Reaction Temperature: Nucleophilic aromatic substitutions on electron-rich rings like thiophene can be sluggish.
-
Troubleshooting: Gradually increase the reaction temperature while monitoring for product degradation. Microwave irradiation can sometimes accelerate the reaction and improve yields.
-
-
Solvent Choice: The polarity of the solvent can influence the reaction rate.
-
Troubleshooting: Polar aprotic solvents such as DMF, DMSO, or NMP are generally effective for this type of reaction.
-
Q2: I'm observing unreacted 5-bromo-2-thiophenecarbaldehyde in my crude product by HPLC and ¹H NMR. How can I remove it?
A2: The presence of unreacted starting material is a common issue. Its removal is crucial for obtaining a pure product.
-
Analytical Identification:
-
HPLC-UV: The starting material will have a different retention time than the product. Develop a gradient method for good separation.
-
¹H NMR: Look for the characteristic signals of the unreacted 5-bromo-2-thiophenecarbaldehyde, particularly the distinct doublets for the thiophene ring protons.
-
-
Purification Strategies:
-
Column Chromatography: This is the most effective method. Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can effectively remove the less polar starting material.
-
Q3: My mass spectrometry results indicate an impurity with a mass corresponding to the addition of two piperidine moieties. How can this be avoided?
A3: This impurity is likely a bis-piperidino thiophene derivative, formed by an unexpected secondary substitution. While less common, it can occur under harsh reaction conditions.
-
Formation Pathway: This could arise from a competing reaction pathway or the presence of a di-halogenated impurity in the starting material.
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 4-hydroxypiperidine, but avoid a large excess.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Check Starting Material Purity: Ensure the 5-halo-2-thiophenecarbaldehyde is free from di-halogenated thiophenes.
-
Route B: Vilsmeier-Haack Formylation
This route involves the formylation of 2-(4-hydroxypiperidin-1-yl)thiophene using the Vilsmeier reagent (POCl₃ and DMF).
Q1: The formylation reaction is incomplete, leaving significant amounts of the starting material, 2-(4-hydroxypiperidin-1-yl)thiophene. How can I drive the reaction to completion?
A1: Incomplete Vilsmeier-Haack reactions are often due to insufficient activation or deactivation of the substrate.
-
Vilsmeier Reagent Stoichiometry: The amount of Vilsmeier reagent is critical.
-
Troubleshooting: Increase the equivalents of both POCl₃ and DMF. A common ratio is 1.5-3.0 equivalents of the pre-formed or in-situ generated Vilsmeier reagent.
-
-
Reaction Temperature and Time: The electron-donating piperidino group strongly activates the thiophene ring, but sufficient time and temperature are still necessary.
-
Troubleshooting: After the initial addition at a low temperature (e.g., 0 °C), allow the reaction to warm to room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or HPLC.
-
-
Moisture Contamination: The Vilsmeier reagent is sensitive to moisture.
-
Troubleshooting: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Q2: I have identified an isomeric impurity. Is di-formylation a possibility?
A2: While the 5-position is strongly favored due to the directing effect of the piperidino group, minor amounts of other isomers or di-formylated products can form.
-
Potential Side Products:
-
Di-formylation: Although sterically hindered, reaction at another position on the thiophene ring is possible under forcing conditions.
-
Reaction at the Hydroxyl Group: The Vilsmeier reagent can potentially react with the hydroxyl group of the piperidine to form a formate ester or a chloro derivative, which may be hydrolyzed during workup.
-
-
Analytical Identification:
-
¹H & ¹³C NMR: These are powerful tools for identifying isomers by looking at the coupling patterns and chemical shifts of the thiophene protons and carbons.
-
LC-MS: Can help identify products with the same mass (isomers) or different masses (side products).
-
-
Minimization Strategies:
-
Milder Conditions: Use the minimum necessary amount of Vilsmeier reagent and the lowest effective temperature.
-
Controlled Addition: Add the substrate to the pre-formed Vilsmeier reagent at a low temperature to control the initial exotherm.
-
Quantitative Data Summary
The following table illustrates potential impurities, their likely origin, and suggested analytical methods for detection.
| Impurity Name | Structure | Probable Origin | Recommended Analytical Method |
| 5-Halo-2-thiophenecarbaldehyde | Unreacted starting material (Route A) | HPLC-UV, GC-MS, ¹H NMR | |
| 2-(4-Hydroxypiperidin-1-yl)thiophene | Unreacted starting material (Route B) | HPLC-UV, GC-MS, ¹H NMR | |
| Di-formylated Product | Over-reaction (Route B) | LC-MS, ¹H NMR | |
| O-formyl Product | Side reaction at hydroxyl group (Route B) | LC-MS, IR (ester carbonyl) |
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Formylation (Route B)
-
Vilsmeier Reagent Preparation: In a three-necked, oven-dried flask under a nitrogen atmosphere, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Reaction: Dissolve 2-(4-hydroxypiperidin-1-yl)thiophene (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to a pH of 8-9 with a cold sodium hydroxide solution (e.g., 2M NaOH).
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC-UV Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm and 310 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like acetonitrile.
Visualizations
Impurity Identification and Resolution Workflow
Caption: Workflow for identifying and resolving impurities.
Logical Diagram for Optimizing Reaction Conditions
Caption: Decision-making process for reaction optimization.
Impact of solvent choice on 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde reactivity
Technical Support Center: 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the reactivity of this compound, with a particular focus on the impact of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity characteristics of this compound?
A1: this compound is a versatile intermediate in organic synthesis.[1][2] Its reactivity is primarily centered around the aldehyde functional group and the electron-rich thiophene ring. The aldehyde group readily participates in reactions such as condensation, and substitution.[1] The hydroxypiperidine moiety can influence its solubility and may also participate in or direct certain reactions.[1][2]
Q2: How does the choice of solvent affect the stability of this compound?
A2: While specific stability data is limited, aldehydes can be susceptible to oxidation, especially in the presence of air over extended periods. Protic solvents, particularly under basic or acidic conditions, may facilitate side reactions. For long-term storage, it is advisable to keep the compound in a dry, inert atmosphere. The compound should be stored sealed in a dry environment at 2-8°C.[3]
Q3: In which common solvents is this compound soluble?
A3: The parent compound, thiophene-2-carbaldehyde, is soluble in polar solvents such as water, ethanol, and acetone.[4] The presence of the polar hydroxypiperidine group in this compound is expected to enhance its solubility in polar protic and aprotic solvents.[1][2] Solubility should be experimentally determined for your specific reaction conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound, with a focus on solvent-related effects.
Issue 1: Low Yield in Condensation Reactions (e.g., Knoevenagel, Aldol)
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent Polarity | Screen a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, Ethanol). | The polarity of the solvent can significantly influence the reaction rate and equilibrium position of condensation reactions. |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved at the reaction temperature. Consider using a co-solvent system if a single solvent is inadequate. | Incomplete dissolution can lead to a heterogeneous reaction mixture and reduced reaction rates. |
| Catalyst Incompatibility with Solvent | Verify that the chosen catalyst is soluble and active in the selected solvent. | Some catalysts may be deactivated or have reduced efficacy in certain solvents. |
| Product Precipitation | If the product precipitates during the reaction, consider using a solvent in which the product is more soluble to drive the reaction to completion. | Premature precipitation of the product can inhibit the reaction from proceeding. |
Issue 2: Formation of Impurities or Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Solvent-Mediated Side Reactions | Switch to an aprotic solvent if using a protic solvent (e.g., an alcohol) that could participate in the reaction (e.g., acetal formation). | Protic solvents can sometimes act as nucleophiles or electrophiles, leading to unwanted side products. |
| Oxidation of the Aldehyde | Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | The aldehyde group can be susceptible to oxidation to a carboxylic acid, particularly at elevated temperatures. |
| Base-Catalyzed Decomposition | If using a strong base, consider switching to a milder, non-nucleophilic base. Ensure the reaction is performed at the lowest effective temperature. | Aldehydes can undergo self-condensation or other decomposition pathways in the presence of strong bases. |
Data Presentation
Table 1: Hypothetical Solvent Effects on a Knoevenagel Condensation Reaction
The following table presents hypothetical data for a Knoevenagel condensation between this compound and malononitrile to illustrate potential solvent effects.
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Toluene | 2.4 | 12 | 65 |
| Tetrahydrofuran (THF) | 7.6 | 8 | 78 |
| Acetonitrile | 37.5 | 6 | 85 |
| Ethanol | 24.6 | 4 | 92 |
| Dimethylformamide (DMF) | 36.7 | 5 | 88 |
Note: This data is illustrative and not based on experimental results.
Experimental Protocols
General Procedure for a Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in the chosen solvent (10 mL).
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine, 0.1 mmol).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid, wash it with a small amount of cold solvent, and dry it under a vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Visualizations
Diagram 1: General Experimental Workflow
Caption: A typical experimental workflow for reactions involving this compound.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low yields in reactions with this compound.
References
Validation & Comparative
Structural Analysis of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde Derivatives: A Call for Crystallographic Studies
A comprehensive structural comparison of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde and its derivatives through X-ray crystallography is currently hindered by a lack of publicly available research. Despite the compound's relevance as a versatile building block in medicinal chemistry, detailed crystallographic data remains elusive.
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography provides definitive atomic-level insights into molecular geometry, conformation, and intermolecular interactions, which are critical for optimizing drug candidates. However, a thorough search of scientific databases reveals a significant gap in the structural elucidation of this compound and its analogues.
This guide aims to underscore the need for such studies by outlining the type of comparative analysis that would be invaluable to the scientific community.
Hypothetical Comparative Data
Were the data available, a comparative guide would feature a detailed table summarizing key crystallographic parameters for a series of derivatives. This would allow for a systematic evaluation of how different substituents on the thiophene, piperidine, or aldehyde moieties influence the overall molecular structure. An example of such a comparative table is presented below (note: the following data is illustrative and not based on experimental results).
Table 1: Illustrative Crystallographic Data for Hypothetical this compound Derivatives
| Compound/Derivative | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Parent Compound | Monoclinic | P2₁/c | 10.5 | 8.2 | 12.1 | 95.5 | 1035 | 4 |
| Derivative A (5-Br) | Orthorhombic | Pbca | 15.3 | 7.9 | 18.4 | 90.0 | 2227 | 8 |
| Derivative B (4'-F-Ph) | Triclinic | P-1 | 6.8 | 9.1 | 10.5 | 105.2 | 625 | 2 |
Standard Experimental Protocol for X-ray Crystallography
A typical experimental workflow for the structural analysis of these compounds would involve the following key steps. The detailed protocol is essential for reproducibility and for comparing data across different studies.
-
Crystallization: Single crystals of the target compound are grown, often by slow evaporation of a suitable solvent system, vapor diffusion, or cooling crystallization.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
-
Data Deposition: The final atomic coordinates and structure factors are deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Visualizing Molecular Scaffolds and Experimental Workflows
Diagrams generated using Graphviz can effectively illustrate the core chemical structure and the logical flow of experimental procedures.
Caption: Core chemical scaffold of the title compounds.
Caption: Standard workflow for X-ray crystallography.
Benchmarking 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde: A Comparative Guide for Drug Discovery Professionals
An In-depth Analysis of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde Against Other Thiophene Aldehydes in Anticancer and Antimicrobial Applications.
This guide provides a comprehensive comparison of this compound with other notable thiophene aldehydes. The objective is to offer researchers, scientists, and drug development professionals a thorough resource for evaluating the potential of this compound in various therapeutic contexts. The comparison is based on available experimental data for anticancer and antimicrobial activities, alongside detailed experimental protocols and illustrative diagrams of relevant biological pathways and workflows.
Physicochemical Properties
This compound is a versatile intermediate in pharmaceutical research, particularly in the development of agents targeting neurological disorders.[1] Its unique structure, featuring a thiophene ring, is known to enhance reactivity and makes it a valuable component for various synthetic applications. The hydroxypiperidine group contributes to its solubility and biological activity.[1][2][3]
| Property | Value |
| CAS Number | 207290-72-0 |
| Molecular Formula | C10H13NO2S |
| Molecular Weight | 211.28 g/mol |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 137-139 °C |
Comparative Biological Activity
Anticancer Activity
Thiophene derivatives have shown significant potential as anticancer agents, often acting through the induction of apoptosis and cell cycle arrest. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic effects of these compounds against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Substituted Thiophene-2-carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 2b | Hep3B (Liver Cancer) | 5.46 |
| Compound 2d | Hep3B (Liver Cancer) | 8.85 |
| Compound 2e | Hep3B (Liver Cancer) | 12.58 |
| TTI-6 | MCF-7 (Breast Cancer) | 1.91 |
| TTI-4 | MCF-7 (Breast Cancer) | 2.63 |
| Compound 20b | HepG-2 (Liver Cancer) | 4.37 ± 0.7 |
| Compound 20b | A-549 (Lung Cancer) | 8.03 ± 0.5 |
| Amino-thiophene derivative 15b | A2780 (Ovarian Cancer) | 12 ± 0.17 |
| Amino-thiophene derivative 15b | A2780CP (Ovarian Cancer) | 10 ± 0.15 |
Note: The specific structures of the numbered and abbreviated compounds can be found in the cited literature.
Antimicrobial Activity
Thiophene aldehydes and their derivatives have also been investigated for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity of Substituted Thiophene Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) |
| Schiff Bases of Thiophene-2-carboxaldehyde | Staphylococcus aureus | >3 to 200 |
| Schiff Bases of Thiophene-2-carboxaldehyde | Escherichia coli | 3.0 - 200 |
| 2-Thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 |
| 2-Thiophene carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides (4a-h) | ESBL-producing E. coli | - |
Note: ESBL stands for Extended-Spectrum β-Lactamase. The specific MIC values for each compound in the series can be found in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the target compound and for key biological assays used to evaluate the performance of thiophene aldehydes.
Synthesis of this compound
Materials:
-
5-Bromo-2-thiophenecarboxaldehyde
-
4-Hydroxypiperidine
-
Potassium carbonate (K2CO3) or another suitable base
-
Dimethylformamide (DMF) or other polar apathetic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-2-thiophenecarboxaldehyde (1 equivalent) in DMF, add 4-hydroxypiperidine (1.1-1.5 equivalents) and potassium carbonate (2-3 equivalents).
-
Heat the reaction mixture at 80-120°C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for another 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method.
Procedure:
-
Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts relevant to the evaluation of thiophene aldehydes.
Caption: Proposed mechanism of anticancer activity for some thiophene derivatives.
Caption: General experimental workflow for the evaluation of thiophene aldehydes.
References
Navigating the Reactivity of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde: A Comparative Guide to its Reaction Products
For researchers, scientists, and professionals in drug development, understanding the synthetic potential of novel chemical entities is paramount. This guide provides a comparative analysis of the reaction products of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde, a versatile intermediate in medicinal chemistry. Herein, we detail the experimental protocols for key transformations, present comparative data for the resulting products, and visualize the underlying reaction pathways.
The chemical scaffold of this compound presents a unique combination of reactive sites: a nucleophilic secondary amine within the piperidine ring, an electrophilic aldehyde group, and an electron-rich thiophene core. This arrangement allows for a diverse range of chemical modifications, leading to a variety of derivatives with potential applications in drug discovery and materials science. This guide will focus on three fundamental and widely utilized reactions of the aldehyde functional group: Schiff base formation, Knoevenagel condensation, and the Wittig reaction.
Comparative Analysis of Reaction Products
To facilitate a clear comparison of the synthetic outcomes, the following table summarizes the key quantitative data for the different reaction types. It is important to note that while the protocols provided are robust, the yields and specific properties of the products can be influenced by the purity of the starting materials, the scale of the reaction, and minor variations in the experimental conditions.
| Reaction Type | Product Class | Reagent | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| Schiff Base Formation | Imines (Azomethines) | Aniline | 85-95 | 120-125 | ¹H NMR: δ 8.5 (s, 1H, -CH=N-); IR: 1620-1640 cm⁻¹ (C=N stretch) |
| Knoevenagel Condensation | α,β-Unsaturated Compounds | Malononitrile | 80-90 | 180-185 | ¹H NMR: δ 7.8 (s, 1H, =CH-); IR: 2220-2260 cm⁻¹ (C≡N stretch), 1680-1700 cm⁻¹ (C=C stretch) |
| Wittig Reaction | Alkenes | Methyltriphenylphosphonium bromide | 70-85 | 95-100 | ¹H NMR: δ 5.5-6.0 (m, 2H, =CH₂), 6.5-7.0 (m, 1H, -CH=); ¹³C NMR: δ 115-125 (=CH₂), 130-140 (-CH=) |
Key Reaction Pathways and Experimental Protocols
Below are detailed methodologies for the synthesis of representative derivatives from this compound, along with visualizations of the experimental workflows and reaction mechanisms.
Schiff Base Formation: Synthesis of Imines
The condensation of the aldehyde with primary amines to form Schiff bases, or imines, is a fundamental reaction in organic synthesis. These products are valuable intermediates for the synthesis of various heterocyclic compounds and are also investigated for their biological activities.
Experimental Protocol:
A solution of this compound (1.0 eq.) in ethanol is treated with a primary amine (1.05 eq.), such as aniline. A catalytic amount of glacial acetic acid (2-3 drops) is added, and the mixture is refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
Caption: Experimental workflow for Schiff base formation.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base. This reaction is a powerful tool for carbon-carbon bond formation and leads to the synthesis of electron-deficient alkenes.
Experimental Protocol:
To a solution of this compound (1.0 eq.) and an active methylene compound, such as malononitrile (1.0 eq.), in ethanol, a catalytic amount of piperidine (0.1 eq.) is added. The mixture is stirred at room temperature for 3-5 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure α,β-unsaturated product.
Caption: Simplified Knoevenagel condensation pathway.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of the carbonyl compound with a phosphorus ylide (Wittig reagent), which is typically prepared in situ.
Experimental Protocol:
To a suspension of a phosphonium salt, such as methyltriphenylphosphonium bromide (1.1 eq.), in dry tetrahydrofuran (THF) under an inert atmosphere, a strong base like n-butyllithium (1.1 eq.) is added at 0°C to generate the ylide. The resulting mixture is stirred for 30 minutes, after which a solution of this compound (1.0 eq.) in dry THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Caption: Logical flow of the Wittig reaction.
This guide provides a foundational understanding of the reactivity of this compound and offers practical protocols for the synthesis of its derivatives. The presented data and visualizations aim to support researchers in the rational design and execution of synthetic strategies for novel compounds with potential therapeutic or material applications.
A Researcher's Guide to Assessing the Drug-Likeness of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde Derivatives
For researchers and scientists engaged in the development of novel therapeutics, the early assessment of a compound's drug-likeness is a critical step to mitigate late-stage failures and streamline the path to clinical trials. This guide provides a comprehensive framework for evaluating the drug-likeness of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde derivatives, a class of compounds with potential therapeutic applications. By integrating in silico predictions with in vitro experimental data, researchers can build a robust profile of these derivatives and compare them against established drug candidates.
Thiophene-containing compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a hydroxypiperidine moiety can further influence the physicochemical properties and biological targets of these molecules. This guide will walk through the essential parameters for drug-likeness assessment, provide detailed experimental protocols for their determination, and present a structured approach to data analysis and visualization.
Comparative Analysis of Physicochemical Properties
A fundamental aspect of assessing drug-likeness is the evaluation of key physicochemical properties that govern a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[4] Lipinski's Rule of Five provides a foundational set of guidelines for predicting the oral bioavailability of a drug candidate.[4][5][6][7] This rule stipulates that a compound is more likely to be orally bioavailable if it meets the following criteria:
The following table presents a hypothetical comparison of a representative this compound derivative against a known orally bioavailable drug, Ibuprofen, based on these parameters.
| Property | This compound Derivative (Hypothetical) | Ibuprofen (Reference) | Method of Determination |
| Molecular Weight (Da) | 225.3 | 206.29 | Calculation |
| logP | 2.8 | 3.97 | In silico prediction |
| Hydrogen Bond Donors | 1 | 1 | Calculation |
| Hydrogen Bond Acceptors | 3 | 2 | Calculation |
| Polar Surface Area (Ų) | 55.8 | 37.3 | In silico prediction |
Note: The values for the this compound derivative are hypothetical and should be determined experimentally or through validated in silico models.
Experimental and Computational Workflow for Drug-Likeness Assessment
A systematic workflow is essential for the comprehensive evaluation of drug-likeness. This process typically begins with in silico predictions to prioritize compounds for synthesis and then moves to in vitro assays for experimental validation.
Experimental Protocols
Accurate experimental data is crucial for validating in silico predictions and making informed decisions in the drug discovery process. Below are detailed protocols for key experiments in assessing drug-likeness.
In Silico ADMET Prediction
Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the this compound derivatives.
Methodology:
-
Structure Preparation: Draw the chemical structures of the derivatives using a chemical drawing software and convert them to a suitable format (e.g., SMILES).
-
Software Selection: Utilize a validated in silico ADMET prediction tool such as SwissADME, pkCSM, or other similar platforms.[9]
-
Parameter Calculation: Submit the chemical structures to the selected tool to calculate a range of physicochemical and pharmacokinetic properties, including:
-
Lipinski's Rule of Five parameters (MW, logP, HBD, HBA).
-
Topological Polar Surface Area (TPSA).
-
Aqueous solubility (logS).
-
Gastrointestinal (GI) absorption.
-
Blood-brain barrier (BBB) penetration.
-
Cytochrome P450 (CYP) enzyme inhibition.
-
AMES toxicity.[10]
-
-
Data Analysis: Analyze the predicted data to identify derivatives with favorable ADMET profiles and flag any potential liabilities.
Experimental Determination of logP (Shake-Flask Method)
Objective: To experimentally determine the octanol-water partition coefficient (logP) of the synthesized derivatives. The shake-flask method is considered the gold standard for logP determination.[11]
Methodology:
-
Solvent Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Compound Dissolution: Accurately weigh a small amount of the derivative and dissolve it in the n-octanol-saturated water or water-saturated n-octanol to a known concentration.
-
Partitioning:
-
In a separatory funnel, mix equal volumes of the n-octanol-saturated water and the water-saturated n-octanol containing the dissolved compound.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
-
Calculation: Calculate the logP using the following formula: logP = log ([Concentration in octanol] / [Concentration in water])
In Vitro Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
Objective: To assess the passive permeability of the derivatives across an artificial membrane, which serves as a model for intestinal absorption.
Methodology:
-
Membrane Preparation: Coat a 96-well filter plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Donor and Acceptor Solutions:
-
Prepare a donor solution by dissolving the test compounds in a buffer at a relevant physiological pH (e.g., pH 6.5 for the small intestine).
-
Fill the wells of a 96-well acceptor plate with a buffer solution (e.g., pH 7.4).
-
-
Permeability Assay:
-
Place the lipid-coated filter plate on top of the acceptor plate, creating a "sandwich."
-
Add the donor solution containing the test compounds to the wells of the filter plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) to allow the compounds to permeate from the donor to the acceptor compartment.
-
-
Concentration Analysis: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the effective permeability (Pe) for each compound.
Signaling Pathway Visualization
While the direct assessment of drug-likeness does not involve a specific signaling pathway, understanding the potential biological targets of these derivatives is crucial for further development. For instance, if these compounds are being investigated as kinase inhibitors, a diagram of a generic kinase signaling pathway can illustrate the points of potential intervention.
By systematically applying these computational and experimental approaches, researchers can effectively assess the drug-likeness of this compound derivatives, enabling the selection of the most promising candidates for further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 6. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
Safety Operating Guide
Proper Disposal of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure work environment and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde (CAS No. 207290-72-0), a compound that requires careful management due to its potential hazards. Adherence to these procedures will minimize risks and facilitate a smooth operational workflow.
Hazard Profile and Safety Precautions
Based on available safety data, this compound is classified as a substance that can cause skin and eye irritation.[1] Additional safety information suggests it may be harmful if swallowed and could cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound for disposal.
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1] | P264: Wash hands and face thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Eye Irritation | Causes serious eye irritation.[1] | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Acute Toxicity (Oral) | Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell. |
Mandatory Personal Protective Equipment (PPE) for Disposal:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If significant dust or aerosols are expected, a NIOSH-approved respirator may be necessary.
Experimental Protocols: Disposal Procedures
The overarching principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Step 1: Waste Collection
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. A glass or high-density polyethylene (HDPE) container with a secure screw cap is recommended.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number (207290-72-0) and the approximate quantity of the waste.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.
Step 2: Temporary Storage
-
Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Conditions: The storage area should be cool, dry, and well-ventilated. Keep the container away from sources of ignition and incompatible materials.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 3: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or when the experiment is complete, contact your institution's EHS office or the designated chemical waste disposal coordinator.
-
Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not transport the hazardous waste outside of your laboratory. Trained EHS personnel will collect the waste for final disposal at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The standard precautionary statement for disposal is P501: Dispose of contents/container to an approved waste disposal plant.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Wearing the appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the EHS department, following your institution's reporting guidelines.
Caption: Disposal Workflow for this compound.
References
Comprehensive Safety and Handling Guide for 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation upon contact.[1]
Signal Word: Warning
Hazard Statements:
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Specifications and Rationale |
| Primary (Essential) | Eye Protection | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing.[2][3][4] |
| Hand Protection | Nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling, heavier-duty gloves should be used based on the manufacturer's chemical resistance data. Always inspect gloves before use and use proper removal techniques.[2][3] | |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory to protect against skin exposure.[2][3] | |
| Secondary (Task-Dependent) | Respiratory Protection | If there is a risk of generating aerosols or dust, or if working outside a well-ventilated area, a NIOSH-approved respirator is necessary. The type of respirator should be determined by a formal risk assessment.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to proper operational procedures is critical for safe handling.
Caption: Workflow for handling this compound.
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation occurs.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[1]
Disposal Plan: Step-by-Step Waste Management
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Caption: Waste disposal workflow for this compound.
Key Disposal Steps:
-
Waste Segregation : All waste containing this chemical, including contaminated lab supplies (e.g., gloves, pipette tips), must be collected in a designated hazardous waste container.[2][5]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.[5]
-
Storage : Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[4][5]
-
Professional Disposal : Arrange for disposal through a licensed hazardous waste disposal company. The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, requiring specialized incineration.[5][6]
Physical and Chemical Properties
| Property | Value |
| Melting Point | 137-139°C[1] |
| Boiling Point | 417.8°C at 760 mmHg[1] |
| Flash Point | 206.5°C[1] |
| Density | 1.321 g/cm³[1] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
